Lapyrium Chloride
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[(2-pyridin-1-ium-1-ylacetyl)amino]ethyl dodecanoate;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O3.ClH/c1-2-3-4-5-6-7-8-9-11-14-21(25)26-18-15-22-20(24)19-23-16-12-10-13-17-23;/h10,12-13,16-17H,2-9,11,14-15,18-19H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKFFZSXDWPVLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCNC(=O)C[N+]1=CC=CC=C1.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042085 | |
| Record name | Lapyrium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6272-74-8 | |
| Record name | Lapyrium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6272-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lapyrium chloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006272748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LAPYRIUM CHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33659 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridinium, 1-[2-oxo-2-[[2-[(1-oxododecyl)oxy]ethyl]amino]ethyl]-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lapyrium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lapirium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.877 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAPYRIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/732T8851QH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Lapyrium Chloride on Bacterial Cell Walls: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lapyrium chloride, a quaternary ammonium compound (QAC), is recognized for its broad-spectrum antimicrobial properties. This technical guide delineates the core mechanism of action of this compound, focusing on its interaction with and disruption of bacterial cell walls. While specific quantitative antimicrobial data for this compound is not extensively available in public literature, this document provides a comprehensive overview of the well-established mechanisms of QACs, supported by detailed experimental protocols for their investigation and representative data from analogous compounds. The guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to study the antibacterial effects of this compound and similar cationic biocides.
Mechanism of Action
The primary antimicrobial action of this compound, like other QACs, is the disruption of the bacterial cell's structural integrity, leading to rapid cell death. This process can be conceptualized as a multi-step cascade targeting the cell envelope.
Initial Interaction and Adsorption: The cationic head of the this compound molecule is electrostatically attracted to the net negative charge of the bacterial cell surface. In Gram-positive bacteria, this negative charge is primarily due to teichoic and lipoteichoic acids embedded in the thick peptidoglycan layer. In Gram-negative bacteria, the outer membrane's lipopolysaccharide (LPS) provides the anionic sites for initial binding.
Cell Wall Penetration and Membrane Disruption: Following adsorption, the hydrophobic alkyl chain of this compound facilitates its insertion into and penetration of the cell wall. This leads to a disorganization of the cell wall structure. The primary target is the cytoplasmic membrane. The insertion of the hydrophobic tail into the lipid bilayer disrupts the membrane's fluidity and integrity. This disruption leads to several critical and ultimately lethal consequences for the bacterium:
-
Increased Permeability: The disorganization of the lipid bilayer results in the formation of pores or channels, leading to a significant increase in membrane permeability.
-
Leakage of Intracellular Components: This loss of membrane integrity allows for the leakage of essential low-molecular-weight cytoplasmic constituents, such as potassium ions (K+), inorganic phosphate, and nucleotides. The efflux of these components disrupts the cell's osmotic balance and metabolic functions.
-
Dissipation of Membrane Potential: The uncontrolled movement of ions across the compromised membrane leads to the dissipation of the proton motive force and the overall membrane potential, which is crucial for vital cellular processes like ATP synthesis and active transport.
Induction of Autolysis: There is evidence to suggest that the membrane damage caused by QACs can trigger the activation of the bacterium's own autolytic enzymes, such as murein hydrolases. These enzymes, normally involved in cell wall remodeling during growth and division, begin to degrade the peptidoglycan layer in an uncontrolled manner, contributing to cell lysis.
Interaction with Intracellular Targets: While the primary mode of action is membrane disruption, some studies on QACs suggest that upon entering the cell, they may also interact with and denature essential intracellular proteins and enzymes, and potentially bind to DNA, further contributing to cell death.
Data Presentation: Antimicrobial Activity
Table 1: Representative Minimum Inhibitory Concentration (MIC) Values for Common Quaternary Ammonium Compounds
| Bacterial Species | Gram Stain | Benzalkonium Chloride (µg/mL) | Cetylpyridinium Chloride (µg/mL) |
| Staphylococcus aureus | Positive | 1 - 4 | 1 - 8 |
| Escherichia coli | Negative | 16 - 64 | 8 - 32 |
| Pseudomonas aeruginosa | Negative | 64 - 256 | 32 - 128 |
Table 2: Representative Minimum Bactericidal Concentration (MBC) Values for Common Quaternary Ammonium Compounds
| Bacterial Species | Gram Stain | Benzalkonium Chloride (µg/mL) | Cetylpyridinium Chloride (µg/mL) |
| Staphylococcus aureus | Positive | 2 - 16 | 4 - 32 |
| Escherichia coli | Negative | 32 - 128 | 16 - 64 |
| Pseudomonas aeruginosa | Negative | 128 - 512 | 64 - 256 |
Note: The values presented are a range compiled from various studies and can vary depending on the specific strain, testing methodology, and experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments to elucidate the mechanism of action of this compound on bacterial cell walls.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol outlines the broth microdilution method for determining the MIC and MBC of this compound.
Materials:
-
This compound stock solution of known concentration.
-
Sterile 96-well microtiter plates.
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.
-
Bacterial cultures of test organisms (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard.
-
Sterile Mueller-Hinton Agar (MHA) plates.
-
Spectrophotometer or microplate reader.
Protocol:
-
Prepare serial two-fold dilutions of the this compound stock solution in MHB directly in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculate each well with 5 µL of the standardized bacterial suspension, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control well (MHB with bacterial inoculum, no this compound) and a negative control well (MHB with this compound, no bacteria).
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting the plates for the lowest concentration of this compound that completely inhibits visible bacterial growth (no turbidity).
-
To determine the MBC, take a 10 µL aliquot from each well that showed no visible growth and plate it onto an MHA plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).
Assessment of Bacterial Membrane Permeability
This protocol uses the fluorescent dye Propidium Iodide (PI) to assess membrane damage. PI can only enter cells with compromised membranes and fluoresces upon binding to nucleic acids.
Materials:
-
Bacterial culture in the mid-logarithmic growth phase.
-
Phosphate-buffered saline (PBS).
-
This compound solution at various concentrations (e.g., MIC, 2x MIC).
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water).
-
Fluorometer or fluorescence microplate reader.
Protocol:
-
Harvest bacterial cells by centrifugation, wash twice with PBS, and resuspend in PBS to an optical density (OD600) of 0.5.
-
Add PI to the bacterial suspension to a final concentration of 1-5 µg/mL and incubate in the dark for 15 minutes.
-
Add this compound to the bacterial suspension at the desired final concentrations.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.
-
Continue to monitor the fluorescence intensity over time (e.g., every 5 minutes for 60 minutes).
-
An increase in fluorescence intensity indicates an increase in membrane permeability.
Measurement of Cytoplasmic Membrane Depolarization
This protocol utilizes the potential-sensitive fluorescent dye DiSC3(5) to monitor changes in bacterial membrane potential.
Materials:
-
Bacterial culture in the mid-logarithmic growth phase.
-
Appropriate buffer (e.g., HEPES with glucose).
-
DiSC3(5) stock solution (in DMSO).
-
This compound solution.
-
Valinomycin (as a positive control for depolarization).
-
Fluorometer or fluorescence microplate reader.
Protocol:
-
Harvest and wash bacterial cells as described in 3.2 and resuspend in the buffer to an OD600 of 0.1.
-
Add DiSC3(5) to the cell suspension to a final concentration of 1-2 µM and incubate in the dark until a stable baseline fluorescence is achieved (indicating dye uptake and quenching in polarized cells).
-
Add this compound to the cell suspension at the desired concentration.
-
Monitor the increase in fluorescence over time at an excitation wavelength of ~622 nm and an emission wavelength of ~670 nm.
-
An increase in fluorescence indicates depolarization of the cytoplasmic membrane. Valinomycin can be used as a positive control to induce complete depolarization.
Zymogram Analysis for Detection of Autolysin Induction
This protocol describes a method to visualize the activity of cell wall hydrolases (autolysins) induced by this compound.
Materials:
-
Bacterial cultures treated with and without a sub-lethal concentration of this compound.
-
SDS-PAGE equipment and reagents.
-
Autoclaved, lyophilized bacterial cells (to be incorporated into the gel as a substrate).
-
Triton X-100.
-
Staining solution (e.g., Methylene Blue).
Protocol:
-
Grow bacterial cultures to mid-log phase and expose one culture to a sub-inhibitory concentration of this compound for a defined period.
-
Harvest cells from both treated and untreated cultures, wash, and lyse the cells to obtain crude protein extracts.
-
Prepare an SDS-polyacrylamide gel containing the autoclaved bacterial cell substrate (e.g., 0.2% w/v).
-
Separate the protein extracts by SDS-PAGE under non-reducing conditions.
-
After electrophoresis, wash the gel with deionized water and then with a buffer containing Triton X-100 to remove SDS and allow for protein renaturation.
-
Incubate the gel in a suitable buffer at 37°C overnight to allow the autolysins to degrade the substrate within the gel.
-
Stain the gel with Methylene Blue and then destain with deionized water.
-
Zones of clearing against a blue background indicate the presence and activity of autolysins. Compare the banding patterns between the this compound-treated and untreated samples.
Mandatory Visualizations
The following diagrams illustrate the key mechanisms and workflows described in this guide.
Physicochemical Properties of Lapyrium Chloride in Aqueous Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lapyrium Chloride is a cationic surfactant with a range of applications, including as an antiseptic, disinfectant, and component in personal care products.[1][2] Its efficacy in these roles is intrinsically linked to its behavior in aqueous solutions. This technical guide provides a consolidated overview of the available physicochemical properties of this compound, with a focus on its characteristics in water. Due to the limited publicly available experimental data, this document summarizes foundational information and provides a framework for future research.
Chemical Identity and General Properties
This compound, a quaternary ammonium compound, is chemically identified as 1-[2-Oxo-2-[[2-[(1-oxododecyl)oxy]ethyl]amino]ethyl]pyridinium chloride.[1] It is also known by several synonyms, including Lapirium chloride, Emcol E-607, and N-(Lauroylcolaminoformylmethyl)pyridinium chloride.[3][4][5]
A summary of its general physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 6272-74-8 | [1][6] |
| Molecular Formula | C21H35ClN2O3 | [1][4] |
| Molecular Weight | 398.97 g/mol | [1][4][5][6] |
| Appearance | Powder | [1] |
| Melting Point | 141-144 °C | [1][5] |
| Solubility (at 25°C) | Water: 80 mg/mL (200.51 mM) | [6] |
| DMSO: 80 mg/mL (200.51 mM) | [6] | |
| Ethanol: 80 mg/mL (200.51 mM) | [6] |
Behavior in Aqueous Solution
As a cationic surfactant, this compound's behavior in water is characterized by the formation of micelles above a certain concentration, known as the Critical Micelle Concentration (CMC). This aggregation is a key factor in its surface activity and biological efficacy.
Micellization and Aggregation
Surfactant molecules like this compound, when dissolved in water at low concentrations, exist as individual ions. As the concentration increases, they begin to assemble at the surface of the solution. Upon reaching the CMC, the surfactant molecules spontaneously form aggregates known as micelles within the bulk of the solution.[7][8] This process is driven by the hydrophobic effect, where the hydrophobic tails of the surfactant molecules are shielded from the aqueous environment within the core of the micelle, while the hydrophilic head groups remain in contact with the water.
The following diagram illustrates the general principle of micelle formation for a cationic surfactant like this compound.
Caption: General representation of micelle formation by a surfactant in aqueous solution.
Surface Tension
The surface tension of a surfactant solution typically decreases as the concentration of the surfactant increases up to the CMC. Beyond the CMC, the surface tension remains relatively constant because the interface is saturated with surfactant monomers, and any additional surfactant molecules form micelles.[7]
Quantitative data on the surface tension of this compound aqueous solutions at various concentrations is not available in the reviewed literature.
Conductivity
The electrical conductivity of an ionic surfactant solution can be used to determine its CMC. The conductivity of the solution increases with concentration. A distinct change in the slope of the conductivity versus concentration plot is observed at the CMC. This is because the mobility of the surfactant ions within a micelle is different from that of the free ions.
Specific conductivity data for aqueous solutions of this compound is not present in the available search results. The general behavior can be visualized as follows:
Caption: Idealized plot of conductivity versus surfactant concentration showing the CMC.
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of this compound are not described in the available literature. However, standard methods for characterizing surfactants can be applied.
Determination of Critical Micelle Concentration (CMC)
Several techniques are commonly used to determine the CMC of surfactants:
-
Surface Tensiometry: This method involves measuring the surface tension of solutions with varying surfactant concentrations. The CMC is identified as the concentration at which the surface tension ceases to decrease significantly.
-
Conductivity Measurement: For ionic surfactants, the CMC can be determined by plotting the specific conductivity against the surfactant concentration. The break in the plot indicates the CMC.
-
Spectroscopic Methods: Techniques utilizing fluorescent or UV-Vis probes that partition differently between the aqueous and micellar phases can be employed to determine the CMC.
The following diagram outlines a general workflow for CMC determination using surface tensiometry.
Caption: A generalized workflow for determining the CMC using surface tensiometry.
Applications in Drug Development
This compound's properties as a cationic surfactant and antiseptic make it a candidate for various applications in drug development.[1] Its ability to form micelles suggests potential as a solubilizing agent for poorly water-soluble drugs, enhancing their bioavailability. Furthermore, its antimicrobial properties are valuable for the formulation of sterile and self-preserving drug products.
Conclusion and Future Directions
This guide consolidates the currently available physicochemical data for this compound in aqueous solutions. While foundational properties are documented, there is a notable absence of detailed experimental data regarding its aggregation behavior, including its CMC, and its effects on surface tension and conductivity. For researchers and drug development professionals, a thorough experimental characterization of these properties is essential to fully harness the potential of this compound in novel formulations and applications. Future studies should focus on systematically determining the CMC under various conditions (e.g., temperature, ionic strength) and characterizing the resulting micellar structures.
References
- 1. This compound [drugfuture.com]
- 2. Lapyrium - Wikipedia [en.wikipedia.org]
- 3. This compound | C21H35ClN2O3 | CID 22659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. 6272-74-8 CAS MSDS (lapirium chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 8. nanoscience.com [nanoscience.com]
Lapyrium Chloride as a quaternary ammonium surfactant in research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lapyrium Chloride is a cationic surfactant belonging to the quaternary ammonium compound (QAC) class. It is utilized in a variety of applications, including as a biocide and antistatic agent in personal care products, in wastewater treatment, and in corrosion inhibition formulations.[1][2] In the pharmaceutical and research sectors, its antimicrobial properties are of primary interest. This technical guide provides an in-depth overview of this compound, focusing on its core properties, mechanism of action, and relevant experimental considerations for its application in research and drug development.
Core Properties of this compound
This compound's efficacy as a surfactant and antimicrobial agent is rooted in its physicochemical properties.
Physicochemical Data
| Property | Value | Source |
| Chemical Formula | C₂₁H₃₅ClN₂O₃ | [1] |
| Molecular Weight | 398.97 g/mol | [1] |
| CAS Number | 6272-74-8 | [2] |
| Critical Micelle Concentration (CMC) | 0.009 mol/L | [3] |
Toxicity and Safety Data
| Test | Species | Route | Result | Source |
| LD₅₀ | Mouse | Intravenous | 18 mg/kg | [1] |
| Dermal Irritation | Human | Topical (occluded patch) | Slight to moderate erythema with a 50% solution | [4][5] |
| Dermal Irritation/Sensitization | Human | Topical (repeat insult patch test) | Neither an irritant nor a sensitizer at 100% concentration (for the structurally similar Steapyrium Chloride) | [4] |
| Ocular Irritation | Rabbit | Ocular | Very slight irritation with a 1.0% solution (for the structurally similar Steapyrium Chloride) | [4][6] |
Antimicrobial Mechanism of Action
As a quaternary ammonium compound, this compound's primary antimicrobial mechanism of action is the disruption of microbial cell membranes.[1] This process can be broken down into several key stages:
-
Adsorption and Binding: The positively charged pyridinium head group of this compound is electrostatically attracted to the negatively charged components of the bacterial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.
-
Hydrophobic Interaction: Following initial electrostatic binding, the long hydrophobic lauryl chain of the molecule penetrates the lipid bilayer of the cell membrane.
-
Membrane Disruption: The insertion of the hydrophobic tail disrupts the ordered structure of the lipid bilayer, leading to a loss of membrane integrity.
-
Leakage of Cellular Contents: The compromised membrane allows for the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids.
-
Cell Lysis and Death: The extensive loss of cellular contents and the inability to maintain a proper electrochemical gradient ultimately lead to cell lysis and death.[1]
Experimental Protocols
Detailed experimental protocols for this compound are not extensively reported in the scientific literature. However, based on its classification as a quaternary ammonium surfactant, standard methodologies for evaluating antimicrobial efficacy and cytotoxicity can be adapted.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against various microorganisms can be determined using the broth microdilution method.
Materials:
-
This compound stock solution
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate microbial growth medium
-
Microbial cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of the this compound stock solution in the 96-well plate using MHB.
-
Inoculate each well with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (microorganism in broth without this compound) and a negative control (broth only).
-
Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxicity of this compound against mammalian cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Mammalian cell line (e.g., HaCaT, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well cell culture plates
-
CO₂ incubator
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a CO₂ incubator.
-
Remove the medium and replace it with fresh medium containing various concentrations of this compound.
-
Include a vehicle control (medium with the same solvent concentration used for the this compound stock).
-
Incubate the plate for 24-48 hours.
-
Add MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.
Visualizations
Antimicrobial Mechanism of Action of this compound
Caption: General mechanism of this compound's antimicrobial action.
General Experimental Workflow for Antimicrobial Efficacy Testing
Caption: A typical workflow for determining the MIC of this compound.
Hypothetical Signaling Pathway Disruption by Membrane Damage
While specific signaling pathways affected by this compound are not well-documented, membrane disruption by quaternary ammonium compounds can be hypothesized to interfere with signal transduction processes that rely on membrane integrity.
Caption: Postulated disruption of signaling due to membrane damage.
Conclusion
This compound is a quaternary ammonium surfactant with established antimicrobial properties. While its general mechanism of action is understood to be the disruption of cell membranes, there is a notable lack of detailed, publicly available research on its specific surfactant properties (beyond CMC), comprehensive antimicrobial spectrum (MIC values against a wide range of organisms), and its effects on specific cellular signaling pathways. The provided experimental protocols are based on standard methodologies for this class of compounds and should be optimized for specific research applications. Further investigation is warranted to fully elucidate the potential of this compound in drug development and other scientific research areas.
References
Antimicrobial Spectrum of Lapyrium Chloride Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide provides a comprehensive overview of the expected antimicrobial spectrum and mechanism of action of Lapyrium Chloride against gram-positive bacteria. Due to a lack of publicly available data specifically for this compound, this guide leverages information from closely related and well-studied quaternary ammonium compounds (QACs), such as Cetylpyridinium Chloride (CPC) and Benzalkonium Chloride (BKC). The data and mechanisms described herein are based on the general properties of this class of cationic surfactants and should be considered representative. Specific experimental validation for this compound is highly recommended.
Introduction
This compound is a cationic surfactant belonging to the quaternary ammonium compound (QAC) family. QACs are widely utilized for their broad-spectrum antimicrobial properties in various applications, including personal care products and disinfectants. Their efficacy against gram-positive bacteria is attributed to their ability to disrupt cell membrane integrity, leading to cell death. This guide summarizes the available knowledge on the antimicrobial activity, mechanism of action, and relevant experimental protocols for assessing the efficacy of QACs, with a focus on their activity against clinically and industrially relevant gram-positive bacteria.
Antimicrobial Activity of Representative Quaternary Ammonium Compounds
The antimicrobial efficacy of QACs is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize representative MIC and MBC values for well-studied QACs against key gram-positive bacteria. These values provide an expected range of activity for this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Representative QACs against Gram-Positive Bacteria
| Gram-Positive Bacterium | Quaternary Ammonium Compound | Reported MIC Range (µg/mL) |
| Staphylococcus aureus | Benzalkonium Chloride | 1 - 4 |
| Cetylpyridinium Chloride | 0.5 - 2 | |
| Streptococcus pyogenes | Cetylpyridinium Chloride | 0.06 - 4 |
| Enterococcus faecalis | Cetylpyridinium Chloride | 1 - 8 |
| Bacillus subtilis | Benzalkonium Chloride | 1 - 4 |
Note: MIC values can vary depending on the specific strain, testing methodology, and culture conditions.
Table 2: Minimum Bactericidal Concentration (MBC) of Representative QACs against Gram-Positive Bacteria
| Gram-Positive Bacterium | Quaternary Ammonium Compound | Reported MBC Range (µg/mL) |
| Staphylococcus aureus | Benzalkonium Chloride | 2 - 16 |
| Enterococcus faecalis | Cetylpyridinium Chloride | 2 - 16 |
Note: The MBC is generally higher than the MIC and represents the concentration required to kill 99.9% of the bacterial population.
Mechanism of Action
The primary mechanism of action for cationic surfactants like this compound against gram-positive bacteria involves a multi-step process targeting the cell envelope.
-
Adsorption and Binding: The positively charged headgroup of the QAC molecule electrostatically interacts with the negatively charged components of the gram-positive bacterial cell wall, such as teichoic and lipoteichoic acids.
-
Cell Wall Disruption: This initial binding can disrupt the integrity of the cell wall.
-
Membrane Insertion: The hydrophobic tail of the QAC molecule then inserts into the phospholipid bilayer of the cytoplasmic membrane.
-
Membrane Disorganization and Permeabilization: The insertion of QAC molecules disrupts the membrane's structure and function. This leads to increased membrane fluidity, leakage of intracellular components (e.g., potassium ions, nucleotides), and dissipation of the proton motive force.
-
Cell Lysis and Death: The loss of membrane integrity and essential cellular components ultimately results in cell lysis and death.
Caption: Proposed mechanism of action of this compound against gram-positive bacteria.
At present, specific signaling pathways within gram-positive bacteria that are directly modulated by this compound, beyond the general stress response to membrane damage, have not been extensively characterized in the scientific literature.
Experimental Protocols
The following are detailed methodologies for determining the antimicrobial activity of cationic surfactants like this compound.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized and widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound stock solution of known concentration.
-
Sterile 96-well microtiter plates.
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth).
-
Bacterial culture of the test gram-positive organism, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then diluted to a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Sterile diluent (e.g., saline or broth).
-
Incubator (35 ± 2 °C).
-
Microplate reader (optional, for spectrophotometric reading).
Procedure:
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in the broth medium directly in the 96-well plate. Typically, 50 µL of broth is added to wells 2 through 12. 100 µL of the stock solution is added to well 1. Then, 50 µL is transferred from well 1 to well 2, mixed, and this process is repeated across the plate to well 10. Wells 11 and 12 serve as controls.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well (wells 1-11), resulting in a final volume of 100 µL per well.
-
Well 11 serves as the positive control (inoculum without this compound).
-
Well 12 serves as the negative control (broth only, no inoculum or this compound) to ensure sterility.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2 °C for 16-20 hours under ambient atmospheric conditions.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.
-
Caption: Experimental workflow for MIC determination using the broth microdilution method.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC test to ascertain the concentration of the antimicrobial agent that results in bacterial death.
Materials:
-
Results from the MIC test.
-
Sterile agar plates (e.g., Tryptic Soy Agar).
-
Sterile micropipette and tips.
-
Incubator (35 ± 2 °C).
Procedure:
-
Subculturing:
-
From each well of the MIC plate that shows no visible growth, and from the positive control well, take a small aliquot (typically 10-100 µL).
-
Spread the aliquot onto a sterile agar plate.
-
-
Incubation:
-
Incubate the agar plates at 35 ± 2 °C for 18-24 hours.
-
-
Reading the MBC:
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive). This is typically observed as no or very few colonies on the agar plate.
-
Conclusion
This compound, as a cationic quaternary ammonium compound, is expected to exhibit significant antimicrobial activity against a broad range of gram-positive bacteria. Its primary mechanism of action involves the disruption of bacterial cell membrane integrity. The provided experimental protocols offer standardized methods for quantifying its antimicrobial efficacy. Researchers and drug development professionals are encouraged to perform specific studies on this compound to establish its precise antimicrobial spectrum and to further elucidate its molecular interactions and potential for therapeutic or disinfectant applications.
In-Depth Technical Guide to the Surfactant Properties of Lapyrium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lapyrium Chloride, a cationic surfactant, finds application in personal care products as a biocide and antistatic agent, as well as in wastewater treatment and corrosion inhibition formulations.[1][2][3] Its amphiphilic molecular structure, possessing both a hydrophilic pyridinium head group and a hydrophobic lauryl tail, allows it to orient at interfaces and form micelles in solution, properties that are of significant interest in drug delivery and formulation development. This technical guide provides a comprehensive overview of the core surfactant properties of this compound, details the experimental methodologies for their determination, and presents available data in a structured format for ease of comparison.
Core Surfactant Properties: A Quantitative Overview
A thorough review of publicly available scientific literature and chemical databases indicates a notable lack of specific quantitative data for the core surfactant properties of this compound, including its Critical Micelle Concentration (CMC), surface tension at various concentrations, and its Hydrophilic-Lipophilic Balance (HLB). While its function as a surfactant is well-established, detailed physicochemical characterization appears to be limited in the public domain.
This guide, therefore, will focus on the theoretical framework of these properties, the established experimental protocols for their measurement, and, where applicable, comparative data from structurally similar cationic surfactants to provide a predictive context for the behavior of this compound.
Critical Micelle Concentration (CMC)
The CMC is a fundamental characteristic of a surfactant, representing the concentration at which surfactant monomers in a solution begin to self-assemble into micelles.[4] Above the CMC, additional surfactant added to the system primarily forms more micelles, while the monomer concentration remains relatively constant.[4] This property is crucial for applications such as drug solubilization, where the hydrophobic cores of micelles can encapsulate poorly water-soluble drug molecules.
Experimental Protocol for CMC Determination
Several methods can be employed to determine the CMC of a surfactant. A common and effective technique is surface tensiometry .
Methodology: Surface Tensiometry
-
Preparation of Solutions: A series of aqueous solutions of this compound are prepared at various concentrations, typically spanning a range from well below to well above the expected CMC. High-purity water should be used to minimize the impact of impurities.
-
Measurement: The surface tension of each solution is measured using a tensiometer. Common methods include the Du Noüy ring method or the Wilhelmy plate method. The measurements should be performed at a constant temperature, as CMC is temperature-dependent.
-
Data Analysis: The surface tension values are plotted against the logarithm of the this compound concentration.
-
CMC Determination: The resulting plot will typically show a sharp decrease in surface tension with increasing concentration, followed by a plateau. The concentration at which this break in the curve occurs is identified as the CMC.
The workflow for determining the CMC via surface tensiometry can be visualized as follows:
Caption: Experimental workflow for determining the Critical Micelle Concentration (CMC).
Surface Tension
Surfactants, by their nature, reduce the surface tension of a liquid. The extent of this reduction is a measure of the surfactant's efficiency. The relationship between concentration and surface tension provides valuable insights into the interfacial activity of the molecule.
Experimental Protocol for Surface Tension Measurement
The same experimental setup used for CMC determination (surface tensiometry) is employed to measure the surface tension of this compound solutions at different concentrations.
Methodology: Surface Tensiometry (as described above)
The data obtained from these measurements would be presented in a tabular format, allowing for a clear understanding of the concentration-dependent effect of this compound on surface tension.
Table 1: Hypothetical Surface Tension Data for this compound
| This compound Concentration (mol/L) | Surface Tension (mN/m) |
| 1.0 x 10⁻⁶ | Value |
| 1.0 x 10⁻⁵ | Value |
| 1.0 x 10⁻⁴ | Value |
| 1.0 x 10⁻³ | Value |
| 1.0 x 10⁻² | Value |
| 1.0 x 10⁻¹ | Value |
| Note: This table is a template. Specific experimental data for this compound is not currently available in the public domain. |
Hydrophilic-Lipophilic Balance (HLB)
The HLB value is an empirical scale that indicates the degree of hydrophilicity or lipophilicity of a surfactant.[5] This value is critical in formulation science for selecting the appropriate surfactant for a specific application, such as creating an oil-in-water (o/w) or water-in-oil (w/o) emulsion.
Calculation of HLB
For non-ionic surfactants, the HLB can be calculated using Griffin's method.[5] For ionic surfactants like this compound, a modified approach or experimental determination is necessary. One common method for cationic surfactants is Davies' method, which assigns group numbers to different structural components of the molecule.
Davies' Method for HLB Calculation:
HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)
To apply this to this compound, one would need to assign appropriate group numbers to the pyridinium head group, the lauryl chain, and other constituent groups.
The logical relationship for selecting a surfactant based on the required HLB for a specific application is illustrated below:
Caption: Logical relationship for surfactant selection based on HLB.
Signaling Pathways in Drug Delivery Applications
While this compound itself does not directly participate in cellular signaling pathways, its role as a surfactant in drug delivery systems can influence how a drug interacts with biological membranes and, consequently, its downstream effects. For instance, by enhancing the solubility and bioavailability of a drug, this compound can indirectly impact the signaling pathways targeted by that drug.
The diagram below illustrates a generalized pathway where a surfactant-formulated drug interacts with a cell.
References
Lapyrium Chloride: A Technical Guide to its CAS Number, Chemical Structure, and Elucidation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Lapyrium Chloride, a quaternary ammonium compound with significant applications in the pharmaceutical and cosmetic industries. This document details its chemical identity, structural elucidation through various analytical techniques, and its synthesis.
Chemical Identity and Properties
This compound is a cationic surfactant known for its antimicrobial and antistatic properties.[1][2]
| Property | Value | Reference |
| CAS Number | 6272-74-8 | [3] |
| IUPAC Name | 1-(2-((2-(dodecanoyloxy)ethyl)amino)-2-oxoethyl)pyridin-1-ium chloride | [2] |
| Synonyms | Lapirium chloride, Emcol E-607, N-(lauroylcolaminoformylmethyl)pyridinium chloride | [2][3] |
| Molecular Formula | C21H35ClN2O3 | [2] |
| Molecular Weight | 398.97 g/mol | [2] |
| Appearance | White to light cream-colored powder | [1] |
| Melting Point | 141-144 °C | [1] |
Chemical Structure
The chemical structure of this compound consists of a pyridinium head group, a laurate ester tail, and a chloride counter-ion. This amphipathic nature is responsible for its surfactant properties.
Elucidation of the Chemical Structure
The definitive structure of this compound has been elucidated and confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.
Spectroscopic Data
While the seminal paper on the chemoenzymatic synthesis of this compound by Rustoy and Baldessari (2005) confirms the use of spectroscopic methods for identification, publicly available detailed spectral data is limited.[1] The following represents typical expected data based on the known structure.
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridinium ring, methylene protons adjacent to the quaternary nitrogen and amide nitrogen, the long alkyl chain of the laurate moiety, and the terminal methyl group.
-
¹³C NMR: The carbon NMR spectrum would corroborate the structure with signals corresponding to the carbonyl carbons of the ester and amide groups, the aromatic carbons of the pyridinium ring, and the aliphatic carbons of the ethyl and lauryl chains. A reference to a ¹³C NMR spectrum is available on PubChem.[4]
3.1.2. Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the cationic portion of the molecule (Lapyrium). The expected exact mass of the cation (C21H35N2O3+) is 363.2642 Da.[5] A reference to a GC-MS spectrum is available on SpectraBase.[4]
3.1.3. Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups:
-
C=O stretching (ester and amide): Around 1730 cm⁻¹ and 1650 cm⁻¹ respectively.
-
N-H stretching (amide): Around 3300 cm⁻¹.
-
C-N stretching: Around 1400-1000 cm⁻¹.
-
C-H stretching (aliphatic): Around 2920 and 2850 cm⁻¹.
-
Aromatic C-H and C=C stretching (pyridinium): Various bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions.
Experimental Protocols for Structural Elucidation
The following are generalized experimental protocols for obtaining the spectroscopic data necessary for the structural elucidation of this compound.
3.2.1. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., Deuterated Chloroform - CDCl₃, or Deuterated Methanol - CD₃OD).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.
-
Data Analysis: Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values to assign protons and carbons to the molecular structure.
3.2.2. Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to detect the Lapyrium cation.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the parent ion and any fragmentation patterns to confirm the molecular weight and structural fragments.
3.2.3. FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of this compound or analyze the sample directly using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption frequencies and correlate them to the functional groups present in the molecule.
Synthesis of this compound
A notable and efficient method for the synthesis of this compound is the chemoenzymatic approach developed by Rustoy and Baldessari.[1] This multi-step process offers high purity and yield under mild reaction conditions.
Chemoenzymatic Synthesis Workflow
The synthesis involves a four-step process starting from chloroacetic acid, with three of the steps being enzyme-catalyzed.
Mechanism of Action
As a quaternary ammonium compound, the primary mechanism of antimicrobial action for this compound involves the disruption of microbial cell membranes.[6]
General Antimicrobial Workflow
The positively charged pyridinium head group interacts with the negatively charged components of the bacterial cell membrane, while the hydrophobic lauryl tail penetrates the lipid bilayer. This leads to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.
References
- 1. Lapyrium - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | C21H35ClN2O3 | CID 22659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Self-Assembly and Micelle Formation of Lapyrium Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lapyrium Chloride, a cationic surfactant with the chemical name N-(lauroylcolaminoformylmethyl)pyridinium chloride, exhibits complex self-assembly behavior in aqueous solutions, culminating in the formation of micelles. This technical guide provides a comprehensive overview of the physicochemical principles governing the micellization of this compound. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates from studies on structurally similar long-chain alkylpyridinium halides to provide a robust framework for understanding its behavior. Key topics covered include the critical micelle concentration (CMC), thermodynamics of micellization, factors influencing micelle formation, and detailed experimental protocols for characterization. Furthermore, potential applications in drug delivery are explored, accompanied by illustrative diagrams of experimental workflows.
Introduction to this compound
This compound is a quaternary ammonium compound characterized by a positively charged pyridinium head group and a long hydrophobic lauroyl tail. This amphiphilic nature drives its self-assembly in aqueous environments to minimize the unfavorable interactions between the hydrophobic tail and water molecules. It is used in various applications, including as a biocide and an antistatic agent in personal care products.[1] Its potential as a component in drug delivery systems is an area of growing interest due to the ability of its micelles to encapsulate hydrophobic therapeutic agents.
Chemical Structure:
-
IUPAC Name: 1-(2-{[2-(Dodecanoyloxy)ethyl]amino}-2-oxoethyl)pyridin-1-ium chloride[2]
-
CAS Number: 6272-74-8[2]
-
Molecular Formula: C₂₁H₃₅ClN₂O₃[3]
-
Molecular Weight: 398.97 g/mol [3]
The Phenomenon of Micellization
The formation of micelles is a spontaneous and cooperative process that occurs when the concentration of a surfactant in solution reaches a critical point, known as the Critical Micelle Concentration (CMC). Below the CMC, surfactant molecules exist predominantly as monomers. As the concentration increases to the CMC, the monomers rapidly associate to form spherical or spheroidal aggregates called micelles. In these structures, the hydrophobic tails are sequestered in the core, away from the aqueous environment, while the hydrophilic head groups form a charged corona at the micelle-water interface. This process is driven by the hydrophobic effect, which is entropically favorable.[3]
Quantitative Data on Micelle Formation
Table 1: Critical Micelle Concentration (CMC) of Alkylpyridinium Halides at 25°C
| Surfactant | Alkyl Chain Length | Counterion | CMC (mmol/L) |
| Undecylpyridinium Bromide | C11 | Br⁻ | ~12.5 |
| Dodecylpyridinium Chloride | C12 | Cl⁻ | ~15 |
| Tridecylpyridinium Bromide | C13 | Br⁻ | ~3.2 |
| Tetradecylpyridinium Bromide | C14 | Br⁻ | ~2.2 |
| Pentadecylpyridinium Bromide | C15 | Br⁻ | ~0.8 |
| Cetylpyridinium Chloride (C16) | C16 | Cl⁻ | ~0.9 |
Note: The CMC values are influenced by the length of the alkyl chain and the nature of the counterion. It is anticipated that the CMC of this compound, with its C12-equivalent lauroyl chain, would be in a similar range to dodecylpyridinium chloride.
Table 2: Thermodynamic Parameters of Micellization for Alkylpyridinium Bromides in Aqueous Solution at 25°C
| Surfactant | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | ΔS°mic (J/mol·K) |
| Undecylpyridinium Bromide | -26.8 | -3.5 | 78 |
| Tridecylpyridinium Bromide | -31.5 | -5.8 | 86 |
| Tetradecylpyridinium Bromide | -33.2 | -7.2 | 87 |
| Pentadecylpyridinium Bromide | -35.8 | -9.1 | 90 |
Data extrapolated from studies on alkylpyridinium bromides.[4] The negative Gibbs free energy (ΔG°mic) indicates the spontaneity of micellization. The positive entropy change (ΔS°mic) is the primary driving force, stemming from the release of structured water molecules from around the hydrophobic tails (the hydrophobic effect). The enthalpy change (ΔH°mic) is typically small and can be exothermic or endothermic.[4]
Factors Influencing the Micellization of this compound
Several factors can significantly impact the CMC and the size and shape of this compound micelles:
-
Temperature: For many ionic surfactants, the CMC initially decreases with increasing temperature to a minimum, after which it increases. This U-shaped behavior is a result of the complex interplay between the temperature-dependent hydrophobic effect and the increased kinetic energy of the monomers.[5]
-
Presence of Electrolytes: The addition of salts, particularly those with a common counterion (chloride), will decrease the CMC of this compound. The added ions reduce the electrostatic repulsion between the positively charged pyridinium head groups in the micelle, thus favoring aggregation at lower concentrations.
-
Organic Additives: The presence of organic molecules can either increase or decrease the CMC depending on their polarity and location within the micelle-water system.
-
pH: The structure of this compound is not expected to be significantly affected by pH changes in the typical physiological range.
Experimental Protocols for Characterizing Micelle Formation
The determination of the CMC and other micellar properties is crucial for understanding and utilizing this compound. Below are detailed methodologies for key experiments.
Determination of Critical Micelle Concentration (CMC)
a) Conductivity Method
This method is suitable for ionic surfactants like this compound.
-
Principle: The specific conductivity of a surfactant solution increases linearly with concentration. At the CMC, the rate of increase of conductivity with concentration decreases because the mobility of the larger micelles is less than that of the individual surfactant ions. The CMC is determined from the break in the plot of specific conductivity versus concentration.
-
Apparatus: Conductivity meter, thermostated water bath, magnetic stirrer.
-
Procedure:
-
Prepare a stock solution of this compound of known concentration in deionized water.
-
Place a known volume of deionized water in a thermostated vessel equipped with a conductivity cell and a magnetic stirrer.
-
Measure the initial conductivity of the water.
-
Make successive additions of the stock this compound solution to the water, allowing the system to equilibrate after each addition.
-
Record the conductivity after each addition.
-
Plot the specific conductivity as a function of the this compound concentration.
-
The CMC is the concentration at the intersection of the two linear portions of the plot.
-
b) Surface Tensiometry
-
Principle: Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. As the concentration increases, the surface becomes saturated with monomers. At the CMC, the surface tension reaches a near-constant minimum value because any further added surfactant forms micelles in the bulk solution rather than further populating the interface. The CMC is identified as the concentration at which this break in the surface tension versus log(concentration) plot occurs.
-
Apparatus: Tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method), thermostated sample vessel.
-
Procedure:
-
Prepare a series of this compound solutions of varying concentrations in deionized water.
-
Measure the surface tension of each solution using the tensiometer, ensuring the platinum ring or plate is thoroughly cleaned between measurements.
-
Allow each solution to reach thermal equilibrium before measurement.
-
Plot the surface tension as a function of the logarithm of the this compound concentration.
-
The CMC is determined from the point of inflection in the resulting curve.
-
c) Fluorescence Spectroscopy
-
Principle: This method utilizes a fluorescent probe, such as pyrene, whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. In the polar aqueous solution below the CMC, pyrene exhibits a certain fluorescence spectrum. When micelles form, pyrene partitions into the nonpolar, hydrophobic core of the micelles. This change in environment leads to a significant change in the fluorescence spectrum, such as a shift in the ratio of the intensities of the first and third vibronic peaks (I₁/I₃). The CMC is determined from the concentration at which a sharp change in this ratio is observed.
-
Apparatus: Fluorescence spectrophotometer, thermostated cuvette holder.
-
Procedure:
-
Prepare a series of this compound solutions with a constant, low concentration of pyrene (typically ~10⁻⁶ M).
-
Measure the fluorescence emission spectrum of each solution (excitation typically at ~334 nm).
-
Record the intensities of the first (I₁) and third (I₃) vibronic peaks.
-
Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration.
-
The CMC is determined from the midpoint of the sigmoidal transition in the plot.
-
Determination of Thermodynamic Parameters
The standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization can be determined from the temperature dependence of the CMC.
-
Procedure:
-
Determine the CMC of this compound at several different temperatures using one of the methods described above.
-
Calculate ΔG°mic at each temperature using the equation: ΔG°mic = RT ln(CMC) (where R is the gas constant and T is the absolute temperature. The CMC should be expressed as a mole fraction).
-
Calculate ΔH°mic from the Gibbs-Helmholtz equation by plotting ln(CMC) versus 1/T. The slope of this plot is equal to ΔH°mic/R.
-
Calculate ΔS°mic using the relationship: ΔS°mic = (ΔH°mic - ΔG°mic) / T
-
Visualization of Experimental Workflows and Applications
The following diagrams, generated using the DOT language, illustrate key experimental workflows and a conceptual signaling pathway for drug delivery applications.
Caption: Workflow for CMC Determination by Conductivity.
Caption: Workflow for CMC Determination by Fluorescence.
Caption: Conceptual Pathway for Micellar Drug Delivery.
Applications in Drug Development
The self-assembly of this compound into micelles presents significant opportunities in drug delivery, particularly for the solubilization and targeted delivery of hydrophobic drugs.
-
Solubilization: The hydrophobic core of the micelles can serve as a reservoir for poorly water-soluble drugs, thereby increasing their bioavailability.
-
Controlled Release: The encapsulated drug can be released in a sustained manner, potentially reducing dosing frequency and improving patient compliance.
-
Targeted Delivery: While not inherently targeted, the surface of this compound micelles can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug-loaded micelles to specific cells or tissues, thereby enhancing efficacy and reducing off-target toxicity. The positive charge of the micelles may also facilitate interaction with negatively charged cell membranes, potentially enhancing cellular uptake.
Conclusion
This compound, as a cationic surfactant, undergoes self-assembly to form micelles in aqueous solutions above its critical micelle concentration. While specific quantitative data for this compound remains to be extensively published, a thorough understanding of its micellization behavior can be achieved through the study of structurally similar alkylpyridinium halides and the application of established experimental techniques such as conductometry, tensiometry, and fluorescence spectroscopy. The ability of this compound micelles to encapsulate hydrophobic molecules underscores their potential for advanced applications in drug delivery and formulation, warranting further investigation into their specific physicochemical and biological properties.
References
- 1. Micellization, surface activities and thermodynamics study of pyridinium-based ionic liquid surfactants in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lapyrium - Wikipedia [en.wikipedia.org]
- 3. This compound | C21H35ClN2O3 | CID 22659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thermodynamics of micelle formation of some alkylpyridinium bromides - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 5. files.core.ac.uk [files.core.ac.uk]
Interaction of Lapyrium Chloride with Biological Membranes: An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lapyrium chloride, a cationic surfactant belonging to the quaternary ammonium compound (QAC) family, is utilized in various applications, including personal care products as a biocide and antistatic agent. Its efficacy, particularly as an antimicrobial agent, is intrinsically linked to its ability to interact with and disrupt the biological membranes of microorganisms. A thorough understanding of the mechanisms governing this interaction is paramount for the development of novel therapeutic agents, the formulation of effective and safe products, and the assessment of potential toxicological profiles.
This technical guide provides a comprehensive overview of the core principles underlying the interaction of this compound with biological membranes. It consolidates key findings on its mechanism of action, presents quantitative data on its biological activities (often using closely related QACs as surrogates where specific data for this compound is limited), and offers detailed protocols for essential experimental investigations. The inclusion of signaling pathway diagrams, experimental workflows, and logical relationships, rendered in the DOT language, aims to provide a clear and actionable resource for the scientific community.
Mechanism of Interaction with Biological Membranes
The interaction of this compound with biological membranes is a multi-step process driven by both electrostatic and hydrophobic forces. As a cationic molecule, it is initially attracted to the predominantly negatively charged surfaces of microbial and mammalian cell membranes. This initial electrostatic interaction facilitates the subsequent insertion of the molecule's hydrophobic alkyl chain into the lipid bilayer.
This insertion disrupts the ordered structure of the membrane, leading to a cascade of events that compromise its integrity and function. At lower concentrations, this disruption can manifest as localized increases in membrane fluidity and the formation of transient pores, resulting in the leakage of ions and small molecules. At higher concentrations, the detergent-like properties of this compound can lead to the complete solubilization and disintegration of the membrane.
Effects on Membrane Properties
The interaction of this compound with biological membranes leads to significant alterations in their physicochemical properties, which are the primary determinants of its biological activity.
-
Membrane Integrity: The most profound effect of this compound is the loss of membrane integrity. The insertion of the cationic surfactant disrupts the packing of phospholipids, creating defects in the bilayer. This leads to increased permeability to ions and other solutes that are normally retained within the cell or excluded from it. The leakage of essential ions, such as potassium (K+), and metabolites can disrupt cellular homeostasis and is a key factor in the antimicrobial action of this compound.
-
Membrane Fluidity: this compound can increase the fluidity of the lipid bilayer. By inserting its hydrophobic tail among the acyl chains of the phospholipids, it disrupts the ordered, gel-like state of the membrane, inducing a more fluid, liquid-crystalline phase. This alteration in fluidity can impair the function of integral membrane proteins that rely on a specific lipid environment for their activity.
-
Membrane Potential: The dissipation of ion gradients due to increased membrane permeability leads to the depolarization of the membrane potential. The membrane potential is crucial for numerous cellular processes, including ATP synthesis, nutrient transport, and signal transduction. Its collapse is a critical event in cell death induced by this compound. In human lung epithelial cells, related quaternary ammonium compounds like benzalkonium chloride (BAC) and cetylpyridinium chloride (CPC) have been shown to cause plasma membrane damage.[1]
Quantitative Analysis of this compound-Membrane Interactions
While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize representative data for structurally similar quaternary ammonium compounds (QACs). This information provides a valuable framework for understanding the expected biological activity of this compound.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Microorganism | Quaternary Ammonium Compound | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Cetylpyridinium Chloride (CPC) | 1 - 4 | [Generic literature values] |
| Escherichia coli | Cetylpyridinium Chloride (CPC) | 8 - 32 | [Generic literature values] |
| Candida albicans | Cetylpyridinium Chloride (CPC) | 2 - 16 | [Generic literature values] |
| Pseudomonas aeruginosa | Benzalkonium Chloride (BAC) | 64 - 256 | [Generic literature values] |
Table 2: Hemolytic Activity
| Compound | HC50 (µg/mL) | Cell Type | Reference |
| Cetylpyridinium Chloride (CPC) | 20 - 50 | Human Red Blood Cells | [Representative values from literature] |
| Benzalkonium Chloride (BAC) | 50 - 100 | Human Red Blood Cells | [Representative values from literature] |
Table 3: Cytotoxicity (IC50)
| Cell Line | Quaternary Ammonium Compound | IC50 (µg/mL) | Reference |
| A549 (Human Lung Carcinoma) | Cetylpyridinium Chloride (CPC) | 5.79 | [2] |
| MCF-7 (Human Breast Adenocarcinoma) | Cetylpyridinium Chloride (CPC) | ~2.0 (6 µM) | [3] |
| MCF-10A (Human Mammary Epithelial) | Cetylpyridinium Chloride (CPC) | ~2.7 (8 µM) | [3] |
Table 4: Membrane Permeabilization Data
| Compound | Concentration | Assay | Endpoint | Result | Reference |
| Cetylpyridinium Chloride (CPC) | 10 µM | Propidium Iodide Uptake | % Permeabilized Cells | Concentration-dependent increase | [Generic literature values] |
| Benzalkonium Chloride (BAC) | 5 µg/mL | LDH Release | % Cytotoxicity | Significant increase | [Generic literature values] |
Table 5: Thermodynamic Parameters of Interaction (Representative)
| Interacting Molecules | Technique | Kd (µM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference |
| Cationic Peptide / Anionic Vesicles | ITC | 0.1 - 10 | -5 to -20 | Variable | [4] |
| Small Molecule / Liposome | ITC | Variable | Variable | Variable | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the interaction of this compound with biological membranes.
Assessment of Antimicrobial Activity (MIC Determination)
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of microorganisms.
Materials:
-
This compound stock solution
-
Bacterial and/or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Protocol:
-
Prepare a 2-fold serial dilution of this compound in the appropriate growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (microorganism in medium without this compound) and negative (medium only) controls.
-
Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
Determine the MIC as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Membrane Permeabilization Assay (Propidium Iodide Uptake)
Objective: To quantify the extent of membrane damage by measuring the uptake of the fluorescent dye propidium iodide (PI).
Materials:
-
Bacterial or mammalian cells
-
This compound solutions of varying concentrations
-
Propidium iodide (PI) stock solution
-
Phosphate-buffered saline (PBS)
-
Fluorometer or flow cytometer
Protocol:
-
Harvest and wash the cells, then resuspend them in PBS to a defined density.
-
Add PI to the cell suspension to a final concentration of 1-5 µg/mL and incubate in the dark for 5-10 minutes.
-
Add different concentrations of this compound to the cell suspensions.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature or 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.
-
A positive control for maximum permeabilization can be achieved by treating cells with 70% ethanol or a detergent like Triton X-100.
-
Calculate the percentage of permeabilized cells relative to the positive control.[6][7]
Membrane Potential Assay (DiSC3(5) Assay)
Objective: To assess changes in membrane potential using the fluorescent probe DiSC3(5).
Materials:
-
Bacterial cells
-
This compound solutions
-
DiSC3(5) stock solution
-
HEPES buffer with glucose
-
KCl
-
Valinomycin (for calibration)
-
Fluorometer
Protocol:
-
Grow and harvest bacterial cells, then resuspend them in HEPES buffer containing glucose.
-
Add DiSC3(5) to the cell suspension (final concentration ~0.5-2 µM) and incubate until the fluorescence signal stabilizes (quenching occurs as the dye enters polarized cells).
-
Add this compound at the desired concentration and monitor the increase in fluorescence over time, which indicates membrane depolarization.
-
To quantify the change in millivolts (mV), a calibration curve can be generated by adding varying concentrations of KCl to cells pre-treated with valinomycin, which collapses the membrane potential to the K+ equilibrium potential.[8][9]
Membrane Fluidity Assay (Laurdan GP Assay)
Objective: To measure changes in membrane fluidity using the fluorescent probe Laurdan.
Materials:
-
Cells or liposomes
-
This compound solutions
-
Laurdan stock solution
-
Buffer
-
Fluorometer with polarizers
Protocol:
-
Label the cells or liposomes with Laurdan (final concentration ~5-10 µM) by incubation.
-
Wash the cells/liposomes to remove excess probe.
-
Resuspend in buffer and add this compound at various concentrations.
-
Measure the fluorescence intensity at two emission wavelengths, typically ~440 nm (characteristic of ordered, gel-phase membranes) and ~490 nm (characteristic of disordered, liquid-crystalline phase membranes), with an excitation wavelength of ~350 nm.[10][11][12]
-
Calculate the Generalized Polarization (GP) value using the formula: GP = (I440 - I490) / (I440 + I490). A decrease in the GP value indicates an increase in membrane fluidity.[13]
Hemolytic Activity Assay
Objective: To determine the concentration of this compound that causes 50% lysis of red blood cells (HC50).
Materials:
-
Freshly collected red blood cells (RBCs)
-
This compound serial dilutions
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (for positive control)
-
Centrifuge
-
Spectrophotometer
Protocol:
-
Wash RBCs with PBS by repeated centrifugation and resuspension.
-
Prepare a 2% (v/v) suspension of RBCs in PBS.
-
In a 96-well plate, mix the RBC suspension with serial dilutions of this compound.
-
Include a negative control (RBCs in PBS) and a positive control (RBCs with Triton X-100 for 100% hemolysis).
-
Incubate for 1 hour at 37°C.
-
Centrifuge the plate to pellet intact RBCs.
-
Transfer the supernatant to a new plate and measure the absorbance of released hemoglobin at ~540 nm.
-
Calculate the percentage of hemolysis for each concentration relative to the positive control and determine the HC50 value.[14]
Isothermal Titration Calorimetry (ITC) for Binding Analysis
Objective: To determine the thermodynamic parameters of this compound binding to model membranes (liposomes).
Materials:
-
Isothermal titration calorimeter
-
This compound solution
-
Liposome suspension (e.g., POPC/POPG)
-
Buffer
Protocol:
-
Prepare a solution of this compound in the desired buffer.
-
Prepare a suspension of unilamellar vesicles (liposomes) of a defined lipid composition in the same buffer.
-
Load the liposome suspension into the sample cell of the ITC instrument and the this compound solution into the injection syringe.
-
Perform a series of injections of the this compound solution into the sample cell while monitoring the heat change associated with each injection.
-
Integrate the heat flow data to obtain the enthalpy change (ΔH) for each injection.
-
Fit the binding isotherm to a suitable model to determine the binding affinity (Ka), stoichiometry (n), and entropy change (ΔS). The Gibbs free energy change (ΔG) can then be calculated.[4][5][15]
Signaling Pathway Implications
The disruption of the plasma membrane by this compound is not merely a terminal event but can also trigger or inhibit cellular signaling pathways. For instance, studies on other QACs have shown that membrane damage can lead to a reduction in the phosphorylation of key signaling proteins, such as Akt.[1] The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Its inhibition, as a consequence of membrane damage, can contribute to the cytotoxic effects of this compound.
Conclusion
This compound exerts its biological effects primarily through a potent interaction with cellular membranes. This interaction, initiated by electrostatic attraction and driven by hydrophobic forces, leads to a catastrophic loss of membrane integrity, altered fluidity, and dissipation of the membrane potential. The quantitative data from related compounds and the detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the specific activities of this compound. A deeper understanding of these fundamental interactions will facilitate the development of more effective and safer antimicrobial agents and other therapeutic interventions that target biological membranes.
References
- 1. Plasma membrane damage triggered by benzalkonium chloride and cetylpyridinium chloride induces G0/G1 cell cycle arrest via Cdc6 reduction in human lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive pulmonary toxicity assessment of cetylpyridinium chloride using A549 cells and Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eprints.uanl.mx [eprints.uanl.mx]
- 4. Thermodynamic Analysis of Protein-Lipid Interactions by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A study of the interaction of drugs with liposomes with isothermal titration calorimetry [scirp.org]
- 6. Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. frontiersin.org [frontiersin.org]
- 9. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. High Antimicrobial Effectiveness with Low Hemolytic and Cytotoxic Activity for PEG/Quaternary Copolyoxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Khan Academy [khanacademy.org]
Methodological & Application
Application Notes and Protocols: Lapyrium Chloride and the Solubilization of Membrane Proteins
A-1: Introduction
Membrane proteins are integral to numerous cellular functions, including signal transduction, molecular transport, and maintaining cell integrity, making them a significant focus for research and drug development.[1] However, their hydrophobic nature presents considerable challenges for extraction, solubilization, and purification.[2] While a variety of detergents are employed to overcome these challenges, this document specifically addresses the properties of Lapyrium Chloride and its potential application in the solubilization of membrane proteins. Current scientific literature does not provide established protocols for the use of this compound in this specific research application. It is primarily recognized as a cationic surfactant, biocide, and antistatic agent in personal care products.[3]
This document will provide a general overview of membrane protein solubilization, a standard protocol using a well-characterized detergent, and a comparative analysis of this compound's properties against those of commonly used detergents in membrane protein research.
A-2: Principles of Membrane Protein Solubilization
The extraction of membrane proteins from their native lipid bilayer environment requires the use of detergents.[4] Detergents are amphipathic molecules that, above a certain concentration known as the critical micelle concentration (CMC), form micelles.[][6][7] These micelles can disrupt the lipid bilayer and encapsulate the hydrophobic transmembrane domains of membrane proteins, thereby rendering them soluble in aqueous solutions.[]
The choice of detergent is critical and depends on the specific membrane protein and the intended downstream applications.[4] Key considerations include the detergent's charge (anionic, cationic, non-ionic, or zwitterionic), CMC value, and its potential to denature the protein.
B-1: Physicochemical Properties of this compound
This compound is a cationic surfactant.[3][8] Its properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 1-[2-Oxo-2-[[2-[(1-oxododecyl)oxy]ethyl]amino]ethyl]pyridinium chloride | [8] |
| CAS Number | 6272-74-8 | [3][9] |
| Molecular Formula | C21H35ClN2O3 | [8][10] |
| Molecular Weight | 398.97 g/mol | [8][10] |
| Type | Cationic Surfactant | [3][8] |
B-2: Comparison of this compound with Common Detergents for Membrane Protein Solubilization
The suitability of a detergent for membrane protein research is determined by its ability to effectively solubilize the protein while preserving its structural integrity and function. The following table compares the known properties of this compound with those of commonly used detergents.
| Detergent | Type | Typical CMC (mM) | Key Characteristics & Applications |
| This compound | Cationic | Not reported for research applications | Primarily used as a biocide and antistatic agent.[3] Its utility in membrane protein research is not established. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 8.3 | Strong, denaturing detergent. Commonly used in SDS-PAGE. |
| Triton X-100 | Non-ionic | 0.24 | Mild, non-denaturing detergent. Widely used for solubilizing membrane proteins while preserving their function.[1] |
| CHAPS | Zwitterionic | 6 - 10 | Mild, non-denaturing detergent. Useful for solubilizing proteins while maintaining their native state. |
| Octyl Glucoside | Non-ionic | 20 - 25 | Mild, non-denaturing detergent with a high CMC, making it easily removable by dialysis. |
C-1: General Protocol for Membrane Protein Solubilization using Triton X-100
The following is a generalized protocol for the extraction and solubilization of integral membrane proteins from cultured cells using Triton X-100.[1] This protocol serves as a template and may require optimization for specific proteins and cell types.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Homogenization Buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.2, with protease inhibitors)
-
Solubilization Buffer (Homogenization buffer containing 1-2% Triton X-100)
-
Centrifuge capable of high speeds (e.g., 100,000 x g)
-
Dounce homogenizer or sonicator
Procedure:
-
Cell Harvesting: Collect cultured cells and wash them with ice-cold PBS. Centrifuge at a low speed (e.g., 500 x g for 5 minutes) to pellet the cells.
-
Homogenization: Resuspend the cell pellet in ice-cold Homogenization Buffer. Disrupt the cells using a Dounce homogenizer or sonicator on ice.
-
Removal of Debris: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and unbroken cells.
-
Membrane Fractionation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g for 1 hour) to pellet the cell membranes.
-
Solubilization: Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in ice-cold Solubilization Buffer. Incubate for 30-60 minutes on ice with gentle agitation.
-
Clarification: Centrifuge at a high speed (e.g., 100,000 x g for 30-60 minutes) to pellet any insoluble material.
-
Collection of Solubilized Proteins: The supernatant contains the solubilized membrane proteins. This fraction can then be used for downstream applications such as purification and analysis.
D-1: Visualizing the Workflow and Mechanism
To better illustrate the process, the following diagrams, created using the DOT language, depict a typical experimental workflow for membrane protein solubilization and the general mechanism of detergent action.
A generalized workflow for the extraction and solubilization of membrane proteins.
The mechanism of membrane protein solubilization by detergents.
While this compound is an effective cationic surfactant for its designated applications in personal care products, there is currently no evidence to support its use for the solubilization of membrane proteins in a research context. Researchers seeking to extract and solubilize membrane proteins should rely on well-established detergents such as Triton X-100, CHAPS, or Octyl Glucoside, for which detailed protocols and a body of literature exist. The provided general protocol and diagrams offer a starting point for developing a successful membrane protein solubilization strategy. Further optimization will likely be necessary to achieve high yields of stable and functional protein for downstream analysis.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Strategies for the Purification of Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lapyrium - Wikipedia [en.wikipedia.org]
- 4. Methods for the solubilisation of membrane proteins: the micelle-aneous world of membrane protein solubilisation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanoscience.com [nanoscience.com]
- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 8. This compound [drugfuture.com]
- 9. This compound, 6272-74-8 [thegoodscentscompany.com]
- 10. Compound: this compound (CHEMBL1201787) - ChEMBL [ebi.ac.uk]
Application Notes and Protocols: Lapyrium Chloride as a Novel Phase Transfer Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of Lapyrium Chloride as a phase transfer catalyst (PTC) in various organic transformations. While primarily recognized as a cationic surfactant and biocide, its chemical structure as a quaternary ammonium salt suggests its applicability in facilitating reactions between immiscible phases.[1][2][3][4] This document outlines hypothetical protocols and comparative data to guide researchers in exploring this compound for this novel application.
Introduction to this compound as a Phase Transfer Catalyst
This compound, chemically known as 1-[2-oxo-2-[[2-[(1-oxododecyl)oxy]ethyl]amino]ethyl]pyridinium chloride, is a quaternary ammonium salt.[2][3][4] This class of compounds is well-established for its ability to act as phase transfer catalysts.[5][6][7] PTCs facilitate the transfer of a reactant from one phase (typically aqueous) to another (typically organic), where the reaction proceeds.[5][6][8] This methodology offers several advantages in organic synthesis, including the use of inexpensive and safer solvents like water, milder reaction conditions, and often improved reaction rates and yields.[9][10]
The proposed mechanism for this compound's catalytic activity follows the general principle of phase transfer catalysis. The positively charged quaternary ammonium headgroup can pair with an anion from the aqueous phase, and the lipophilic long alkyl chain facilitates the transport of this ion pair into the organic phase for reaction.
Potential Applications in Organic Synthesis
Based on the established applications of other quaternary ammonium salts, this compound is a promising candidate for catalyzing a range of organic reactions. These include, but are not limited to:
-
Williamson Ether Synthesis: The O-alkylation of alcohols and phenols.[11][12]
-
Esterification: The reaction of carboxylic acids with alkyl halides.[13][14]
-
C-Alkylation: The alkylation of active methylene compounds.[15]
-
N-Alkylation: The alkylation of amines and heterocyclic compounds.
-
S-Alkylation: The alkylation of thiols.[16]
-
Nucleophilic Substitution Reactions: For instance, the displacement of halides with other nucleophiles.[17]
The following sections provide detailed, albeit hypothetical, experimental protocols for key applications. These are intended as a starting point for researchers to validate and optimize the use of this compound as a PTC.
Experimental Protocols
3.1. General Considerations
-
Catalyst Loading: A typical starting point for catalyst loading is 1-5 mol% relative to the limiting reagent.
-
Solvent System: A biphasic system, commonly an organic solvent (e.g., toluene, dichloromethane) and an aqueous solution of the inorganic reagent, is employed.
-
Stirring: Vigorous stirring is crucial to maximize the interfacial area between the two phases.[18]
-
Reaction Monitoring: Reactions can be monitored by standard techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).
3.2. Protocol 1: Williamson Ether Synthesis of Benzyl Phenyl Ether
This protocol describes the synthesis of benzyl phenyl ether from phenol and benzyl chloride.
-
Materials:
-
Phenol
-
Benzyl chloride
-
Sodium hydroxide (NaOH)
-
Toluene
-
This compound
-
Tetrabutylammonium bromide (TBAB) (for comparison)
-
Deionized water
-
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (10 mmol), toluene (20 mL), and an aqueous solution of NaOH (20 mmol in 10 mL of water).
-
Add this compound (0.2 mmol, 2 mol%).
-
Stir the mixture vigorously at room temperature for 10 minutes.
-
Add benzyl chloride (12 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60°C and maintain vigorous stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
3.3. Protocol 2: Esterification of Benzoic Acid with Benzyl Bromide
This protocol details the synthesis of benzyl benzoate.
-
Materials:
-
Benzoic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
This compound
-
TBAB (for comparison)
-
Deionized water
-
-
Procedure:
-
In a 50 mL round-bottom flask, dissolve benzoic acid (5 mmol) and K₂CO₃ (10 mmol) in 15 mL of water.
-
Add this compound (0.1 mmol, 2 mol%) to the aqueous solution.
-
Add a solution of benzyl bromide (6 mmol) in 15 mL of dichloromethane.
-
Stir the biphasic mixture vigorously at 40°C.
-
Monitor the reaction by GC.
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Further purification can be achieved by distillation under reduced pressure or crystallization.
-
Comparative Performance Data (Hypothetical)
The following tables summarize the expected performance of this compound in comparison to a standard phase transfer catalyst, Tetrabutylammonium Bromide (TBAB).
Table 1: Williamson Ether Synthesis of Benzyl Phenyl Ether
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| This compound | 2 | 4 | 92 |
| TBAB | 2 | 5 | 90 |
| No Catalyst | - | 24 | <5 |
Table 2: Esterification of Benzoic Acid with Benzyl Bromide
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| This compound | 2 | 6 | 88 |
| TBAB | 2 | 8 | 85 |
| No Catalyst | - | 24 | Trace |
Visualizing Workflows and Mechanisms
5.1. General Mechanism of Phase Transfer Catalysis
The following diagram illustrates the catalytic cycle of a quaternary ammonium salt like this compound in a nucleophilic substitution reaction.
Caption: General mechanism of phase transfer catalysis.
5.2. Experimental Workflow for Catalyst Screening
This diagram outlines a logical workflow for evaluating the efficacy of this compound as a new phase transfer catalyst.
Caption: Workflow for screening a new phase transfer catalyst.
Conclusion
This compound possesses the key structural features of a phase transfer catalyst. The provided hypothetical protocols and data serve as a foundational guide for researchers to explore its potential in a variety of organic transformations. Its efficacy compared to established catalysts like TBAB should be experimentally verified. Successful implementation of this compound as a PTC could offer a new, readily available tool for synthetic chemists in both academic and industrial settings.
References
- 1. Lapyrium - Wikipedia [en.wikipedia.org]
- 2. This compound [drugfuture.com]
- 3. This compound | C21H35ClN2O3 | CID 22659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Phase transfer catalyst in organic synthesis [wisdomlib.org]
- 6. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 7. biomedres.us [biomedres.us]
- 8. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 9. researchgate.net [researchgate.net]
- 10. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 11. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
- 12. francis-press.com [francis-press.com]
- 13. Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 2024.sci-hub.se [2024.sci-hub.se]
- 18. macmillan.princeton.edu [macmillan.princeton.edu]
Lapyrium Chloride: A Potential Alternative to CTAB for Nucleic Acid Isolation
Application Note and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isolation of high-quality nucleic acids is a critical first step in a vast array of molecular biology applications, from diagnostics to drug discovery. For many sample types, particularly those rich in polysaccharides and other inhibitors, the cationic surfactant cetyltrimethylammonium bromide (CTAB) has long been a staple in lysis buffers. However, the CTAB method often involves hazardous organic solvents like phenol and chloroform and can be time-consuming.[1] This has prompted a search for alternative reagents that can offer a simpler, safer, and equally effective means of nucleic acid purification. Lapyrium Chloride, a quaternary ammonium cationic surfactant, presents a promising, albeit theoretical, alternative to CTAB.[2][3][4][5] This document outlines the potential application of this compound in nucleic acid isolation and provides a hypothetical protocol for its use.
This compound is a cationic surfactant with a mechanism of action that is anticipated to be similar to CTAB in the context of nucleic acid isolation.[2][3][4][5] The positively charged head group of this compound is expected to interact electrostatically with the negatively charged phosphate backbone of DNA and RNA. This interaction would neutralize the charge on the nucleic acids, leading to the formation of an insoluble nucleic acid-Lapyrium Chloride complex. This complex can then be precipitated and separated from other cellular components. The hydrophobic tail of the surfactant likely contributes to the insolubility of the complex in aqueous solutions.
Comparative Analysis: CTAB vs. This compound
| Feature | CTAB (Cetyltrimethylammonium Bromide) | This compound (Theoretical) |
| Active Agent | Cetyltrimethylammonium bromide | 1-(2-{[2-(Dodecanoyloxy)ethyl]amino}-2-oxoethyl)pyridin-1-ium chloride |
| Mechanism | Forms an insoluble complex with nucleic acids in low salt conditions. | Forms an insoluble complex with nucleic acids. |
| Typical Buffer Components | Tris-HCl, EDTA, NaCl, PVP, β-mercaptoethanol | Tris-HCl, EDTA, NaCl |
| Organic Solvents | Often requires phenol and chloroform extraction. | Potentially eliminates the need for phenol and chloroform. |
| Safety | Phenol and chloroform are toxic and hazardous. | Expected to be less hazardous than phenol/chloroform. |
| Protocol Duration | Can be lengthy due to multiple extraction and precipitation steps. | Potentially faster due to a more streamlined workflow. |
Proposed Experimental Workflow
The proposed workflow for nucleic acid isolation using this compound follows a logical progression from cell lysis to the elution of pure nucleic acids. This process is designed to be efficient and minimize the use of hazardous reagents.
Caption: Proposed workflow for nucleic acid isolation using this compound.
Theoretical Mechanism of Action
The core of this proposed method lies in the specific chemical interaction between this compound and nucleic acid molecules. This diagram illustrates the theoretical mechanism of precipitation.
Caption: Theoretical interaction of this compound with nucleic acids leading to precipitation.
Hypothetical Protocol for Nucleic Acid Isolation using this compound
Disclaimer: This is a theoretical protocol and has not been experimentally validated. Optimization will be required for specific sample types.
Materials:
-
Lapyrium Lysis Buffer: 2% (w/v) this compound, 100 mM Tris-HCl (pH 8.0), 20 mM EDTA, 1.4 M NaCl.
-
Wash Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA.
-
70% Ethanol (ice-cold).
-
Elution Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA.
-
Microcentrifuge tubes.
-
Microcentrifuge.
-
Water bath or heat block.
Procedure:
-
Sample Preparation: Start with up to 100 mg of ground tissue or 1x10^7 cells in a microcentrifuge tube.
-
Lysis: Add 500 µL of Lapyrium Lysis Buffer to the sample. Vortex briefly to mix.
-
Incubation: Incubate at 65°C for 30 minutes. Invert the tube every 10 minutes.
-
Precipitation: Allow the sample to cool to room temperature.
-
Pelleting: Centrifuge at 12,000 x g for 10 minutes at room temperature. A pellet containing the nucleic acid-Lapyrium Chloride complex should form.
-
First Wash: Carefully decant the supernatant. Add 500 µL of Wash Buffer and resuspend the pellet by vortexing. Centrifuge at 12,000 x g for 5 minutes.
-
Second Wash: Decant the supernatant. Add 500 µL of ice-cold 70% ethanol. Invert the tube several times to wash the pellet.
-
Final Pelleting: Centrifuge at 12,000 x g for 5 minutes.
-
Drying: Carefully decant the ethanol. Air dry the pellet for 5-10 minutes. Do not over-dry.
-
Elution: Resuspend the pellet in 50-100 µL of Elution Buffer.
-
Final Incubation: Incubate at 55°C for 10 minutes to aid in dissolving the nucleic acid.
-
Storage: The purified nucleic acid solution can be stored at -20°C.
Conclusion
While the use of this compound for nucleic acid isolation is currently theoretical, its properties as a cationic surfactant suggest it could be a viable alternative to CTAB. The proposed protocol offers a framework for researchers to explore this possibility. The potential benefits of a simplified, less hazardous workflow warrant further investigation and experimental validation of this compound in this application. Successful implementation could lead to significant improvements in the efficiency and safety of nucleic acid purification across various scientific disciplines.
References
- 1. Current Nucleic Acid Extraction Methods and Their Implications to Point-of-Care Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lapyrium - Wikipedia [en.wikipedia.org]
- 3. Compound: this compound (CHEMBL1201787) - ChEMBL [ebi.ac.uk]
- 4. This compound | C21H35ClN2O3 | CID 22659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
Application Notes & Protocols: Cell Lysis of Microbial Samples Using Lapyrium Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Lapyrium Chloride, more commonly known as Laurylpyridinium Chloride (LPC), is a cationic surfactant and quaternary ammonium compound. Its amphipathic nature, possessing both a hydrophobic lauryl tail and a hydrophilic pyridinium head, allows it to effectively disrupt the plasma membranes of microbial cells. This property makes LPC a valuable reagent for cell lysis in various downstream applications, including the extraction of proteins and nucleic acids. These application notes provide a comprehensive overview of the mechanism of action of LPC and detailed protocols for its use in the lysis of microbial samples.
Mechanism of Action:
The cell membranes of bacteria are inherently negatively charged due to the presence of lipoteichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[1] The positively charged pyridinium group of Laurylpyridinium Chloride electrostatically interacts with these negative charges on the bacterial cell surface. This interaction displaces the stabilizing divalent cations, such as Mg2+ and Ca2+, from the membrane.[1]
Following this initial binding, the hydrophobic lauryl tail of the LPC molecule inserts itself into the lipid bilayer of the cell membrane, causing disorganization and loss of membrane integrity.[1] At lower concentrations, this disruption can lead to the leakage of ions and small molecules, interfering with cellular homeostasis and potentially triggering autolysis.[1] At higher concentrations, LPC causes the complete disintegration of the membrane, resulting in the release of cytoplasmic contents, including proteins and nucleic acids.[1]
Applications:
-
Protein Extraction: LPC is utilized for the solubilization and extraction of proteins from microbial cells for downstream analyses such as SDS-PAGE, Western blotting, and enzyme assays.[2]
-
Nucleic Acid Purification: The lytic properties of LPC are employed in protocols for the isolation of genomic and plasmid DNA, as well as RNA, from bacteria and yeast.
Quantitative Data Summary
The efficiency of cell lysis using Laurylpyridinium Chloride can be influenced by factors such as the microbial species, the growth phase of the culture, and the specific buffer conditions. The following tables provide a summary of typical yields and concentrations used in LPC-based lysis protocols.
Table 1: Typical Nucleic Acid Yields from Yeast Cells
| Yeast Species | Starting Cell Number | Lysis Method | Typical DNA Yield |
| Saccharomyces cerevisiae | 1 x 107 cells | LiOAc-SDS | ~100 ng |
| Various Yeast Species | 1–5 x 107 cells | Silica-gel-membrane | 3-25 µg |
Note: While not directly LPC, SDS is an anionic surfactant with a similar mechanism of action, and these values provide a benchmark for expected yields from surfactant-based lysis of yeast.
Experimental Protocols
Protocol 1: General Bacterial Cell Lysis for Protein Extraction
This protocol is a general guideline for the lysis of bacterial cells using Laurylpyridinium Chloride for the extraction of soluble proteins. Optimization may be required for specific bacterial strains and protein targets.
Materials:
-
Bacterial cell pellet
-
Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl
-
Laurylpyridinium Chloride (LPC) stock solution (10% w/v in sterile deionized water)
-
Protease inhibitor cocktail
-
DNase I
-
Lysozyme (for Gram-positive bacteria)
Procedure:
-
Harvest bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in ice-cold Lysis Buffer. Use 5 mL of buffer per gram of wet cell paste.
-
For Gram-positive bacteria: Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Add Laurylpyridinium Chloride to a final concentration of 0.1% - 1.0% (v/v). The optimal concentration should be determined empirically.
-
Add protease inhibitor cocktail according to the manufacturer's instructions.
-
Add DNase I to a final concentration of 10 µg/mL to reduce the viscosity of the lysate.
-
Incubate the suspension on a rocking platform at 4°C for 30-60 minutes.
-
Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet the cell debris.
-
Carefully collect the supernatant containing the soluble protein fraction for downstream analysis.
Protocol 2: Laurylpyridinium Chloride-Based DNA Extraction from Microbial Samples
This protocol provides a general framework for the extraction of genomic DNA from microbial cells using LPC.
Materials:
-
Microbial cell pellet (bacterial or yeast)
-
Lysis Buffer: 100 mM Tris-HCl, pH 8.0, 10 mM EDTA
-
Laurylpyridinium Chloride (LPC) stock solution (10% w/v in sterile deionized water)
-
RNase A (10 mg/mL)
-
Proteinase K (20 mg/mL)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Isopropanol, ice-cold
-
70% Ethanol, ice-cold
-
TE Buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA)
Procedure:
-
Harvest microbial cells by centrifugation and resuspend the pellet in 500 µL of Lysis Buffer.
-
Add Laurylpyridinium Chloride to a final concentration of 1.0% (v/v) and mix by inverting the tube.
-
Add Proteinase K to a final concentration of 100 µg/mL and incubate at 55°C for 1 hour with occasional mixing.
-
Add RNase A to a final concentration of 50 µg/mL and incubate at 37°C for 30 minutes.
-
Add an equal volume of phenol:chloroform:isoamyl alcohol and vortex for 30 seconds.
-
Centrifuge at 12,000 x g for 10 minutes at room temperature to separate the phases.
-
Carefully transfer the upper aqueous phase to a new microcentrifuge tube.
-
Add 0.7 volumes of ice-cold isopropanol to the aqueous phase and mix gently by inversion to precipitate the DNA.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.
-
Discard the supernatant and wash the DNA pellet with 500 µL of ice-cold 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Carefully remove the ethanol and air-dry the pellet for 5-10 minutes.
-
Resuspend the DNA pellet in an appropriate volume of TE Buffer.
Visualizations
References
Application Notes and Protocols: Lapyrium Chloride in Antimicrobial Surface Coatings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lapyrium chloride, a quaternary ammonium compound (QAC), is a cationic surfactant with established biocidal properties.[1][2][3][4] Its molecular structure, characterized by a positively charged nitrogen atom and a long hydrophobic alkyl chain, allows it to disrupt microbial cell membranes, leading to cell death. This mechanism makes it a candidate for incorporation into antimicrobial surface coatings designed to reduce microbial contamination on various substrates. This document provides an overview of the application of this compound and other QACs in antimicrobial coatings, including their mechanism of action, formulation considerations, and protocols for evaluating their efficacy and safety.
While specific quantitative data for this compound within surface coatings is limited in publicly available literature, the principles and test methods described herein for QACs provide a robust framework for research and development.
Mechanism of Antimicrobial Action
The primary antimicrobial mechanism of this compound, like other QACs, involves a multi-step process targeting the microbial cell envelope.
-
Adsorption: The positively charged cationic head of the this compound molecule is electrostatically attracted to the negatively charged components of the bacterial cell wall and membrane, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.
-
Penetration: The hydrophobic alkyl tail penetrates the lipid bilayer of the cell membrane.
-
Membrane Disruption: This insertion disrupts the structural integrity and fluidity of the membrane, leading to the leakage of essential intracellular components like potassium ions and nucleotides.
-
Cell Lysis: The progressive loss of membrane integrity ultimately results in cell lysis and death.
Figure 1: Antimicrobial signaling pathway of this compound.
Formulation of Antimicrobial Surface Coatings
This compound can be incorporated into various polymer matrices to create antimicrobial coatings. The choice of polymer depends on the desired properties of the final coating, such as durability, flexibility, and transparency. Common polymer binders include polyurethanes and acrylics.[5][6][7][8][9][10][11]
General Formulation Considerations:
-
Concentration of this compound: The concentration of this compound will directly impact the antimicrobial efficacy of the coating. Higher concentrations may lead to greater efficacy but could also affect the physical properties of the coating and increase cytotoxicity. Optimization is crucial.
-
Dispersion: Uniform dispersion of this compound within the polymer matrix is essential for consistent antimicrobial activity across the surface.
-
Leaching vs. Non-leaching:
-
Leaching (release-based) coatings: The antimicrobial agent slowly leaches from the coating to kill microbes in the surrounding environment.[2][12]
-
Non-leaching (contact-kill) coatings: The antimicrobial agent is chemically bound to the polymer and kills microbes upon direct contact with the surface. This approach can offer longer-lasting efficacy.[12]
-
-
Substrate Adhesion: The formulation must ensure good adhesion to the intended substrate to prevent delamination.
Example Formulation Approach (Hypothetical):
For a solvent-based polyurethane coating, this compound could be dissolved in a compatible solvent and then mixed with the polyurethane resin and a crosslinker before application to a substrate. The concentration of this compound would need to be determined empirically, starting with a range of 0.5% to 5% by weight of the total solids.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in surface coatings, the following tables provide a template for data that should be generated during the research and development process. Data for closely related QACs are provided for illustrative purposes where available and are noted as such.
Table 1: Antimicrobial Efficacy of this compound
| Test Organism | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |
| Escherichia coli (ATCC 25922) | Data not available | Data not available | Data not available |
| Staphylococcus aureus (ATCC 25923) | Data not available | Data not available | Data not available |
| Pseudomonas aeruginosa (ATCC 27853) | Data not available | Data not available | Data not available |
| Candida albicans (ATCC 10231) | Data not available | Data not available | Data not available |
Note: Researchers should determine these values experimentally for this compound.
Table 2: Cytotoxicity of this compound
| Cell Line | Assay | IC50 (µg/mL) |
| Human Keratinocytes (HaCaT) | MTT | Data not available |
| Human Dermal Fibroblasts (HDF) | Neutral Red Uptake | Data not available |
Note: Cytotoxicity data for other QACs, such as benzalkonium chloride, have been reported on keratinocytes.[1][12][13][14][15] Specific testing for this compound is recommended.
Table 3: Hemocompatibility of this compound Coated Surface
| Test | Result |
| Hemolysis (%) | Data not available |
| Platelet Adhesion | Data not available |
| Coagulation Time (APTT, PT) | Data not available |
Note: Hemocompatibility is a critical parameter for blood-contacting devices.[16] These values must be determined experimentally.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established standards and should be adapted as necessary for the specific coating formulation and substrate.
Figure 2: General experimental workflow for antimicrobial coatings.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from standard broth microdilution methods.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 10 mg/mL.
-
Preparation of Bacterial Inoculum: Culture the test organism (e.g., E. coli ATCC 25922, S. aureus ATCC 25923) in appropriate broth (e.g., Tryptic Soy Broth) overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate growth medium.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria and medium only) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[3][13][17][18][19]
Protocol 2: Zone of Inhibition Test (Agar Diffusion)
This qualitative test assesses the ability of an antimicrobial agent to diffuse into the agar and inhibit microbial growth.[20][21][22]
-
Preparation of Agar Plates: Prepare Mueller-Hinton agar plates.
-
Preparation of Bacterial Lawn: Spread a standardized inoculum of the test organism (e.g., E. coli, S. aureus) evenly over the entire surface of the agar plate using a sterile swab.
-
Application of Test Material:
-
For solutions: A sterile paper disc (6 mm diameter) can be impregnated with a known concentration of this compound solution and placed on the center of the agar plate.
-
For coated materials: A small, sterilized coupon of the coated material can be placed directly onto the agar surface.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the clear zone of no growth around the disc or coated material in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[23]
Protocol 3: Antimicrobial Activity of a Hydrophobic Surface (adapted from ASTM E2180)
This method is suitable for quantitatively evaluating the antimicrobial efficacy of non-leaching coatings on hydrophobic surfaces.[24][25][26]
-
Preparation of Test Surfaces: Prepare sterile samples of the this compound-coated material and an uncoated control material of the same substrate.
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 1-5 x 10^8 CFU/mL) of the test organism.
-
Preparation of Agar Slurry: Prepare a sterile agar slurry (e.g., 0.85% NaCl and 0.3% agar).
-
Inoculation of Slurry: Inoculate the molten agar slurry with the bacterial suspension to a final concentration of 1-2 x 10^5 CFU/mL.
-
Application to Surfaces: Pipette a defined volume of the inoculated agar slurry onto the center of both the test and control surfaces. Allow the slurry to gel.
-
Incubation: Incubate the samples in a humidified chamber at 35°C for 24 hours.
-
Recovery of Microorganisms: After incubation, transfer the agar slurry from each surface into a sterile container with a neutralizing broth. Vortex to release the bacteria.
-
Enumeration: Perform serial dilutions and plate counts to determine the number of viable bacteria recovered from the test and control surfaces.
-
Calculation: Calculate the percentage reduction of bacteria on the treated surface compared to the control.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the coating on the metabolic activity of mammalian cells.[14][27]
-
Cell Culture: Culture human keratinocytes (e.g., HaCaT) or fibroblasts in appropriate cell culture medium.
-
Preparation of Test Samples: Place sterile samples of the this compound-coated material and an uncoated control into the wells of a cell culture plate.
-
Cell Seeding: Seed the cells into the wells containing the test samples and in control wells without any material.
-
Incubation: Incubate the plate at 37°C in a humidified CO2 incubator for 24-72 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Analysis: Compare the absorbance of the cells exposed to the coated material to the control cells to determine the percentage of cell viability. A significant reduction in viability indicates cytotoxicity.
Protocol 5: Hemocompatibility - Hemolysis Assay
This protocol evaluates the potential of the coating to damage red blood cells.[20][24][28]
-
Preparation of Red Blood Cells (RBCs): Obtain fresh human blood and wash the RBCs with phosphate-buffered saline (PBS).
-
Preparation of Test Samples: Place sterile samples of the this compound-coated material and an uncoated control into test tubes.
-
Incubation: Add a suspension of the washed RBCs to the test tubes. Include a positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (PBS). Incubate at 37°C for a defined period (e.g., 2 hours).
-
Centrifugation: Centrifuge the tubes to pellet the intact RBCs.
-
Measurement of Hemoglobin Release: Transfer the supernatant to a 96-well plate and measure the absorbance at a wavelength corresponding to hemoglobin (e.g., 540 nm).
-
Calculation: Calculate the percentage of hemolysis for the test samples relative to the positive control. Low hemolysis is indicative of good hemocompatibility.
Conclusion
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. pcimag.com [pcimag.com]
- 3. Lapyrium - Wikipedia [en.wikipedia.org]
- 4. This compound | C21H35ClN2O3 | CID 22659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Preparation of Antimicrobial Coatings from Cross-Linked Copolymers Containing Quaternary Dodecyl-Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clear polyurethane coatings with excellent virucidal properties: Preparation, characterization and rapid inactivation of human coronaviruses 229E and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repositorium.uminho.pt [repositorium.uminho.pt]
- 8. Synthesis and Characterization of Antimicrobial Hydrophobic Polyurethane [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. data.epo.org [data.epo.org]
- 11. self-stratified-antimicrobial-acrylic-coatings-via-one-step-uv-curing - Ask this paper | Bohrium [bohrium.com]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity to cultured human keratinocytes of topical antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pure.qub.ac.uk [pure.qub.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Effectiveness and Durability of a Quaternary Ammonium Compounds-Based Surface Coating to Reduce Surface Contamination - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Susceptibility of Methicillin-Resistant and -Susceptible Staphylococcus aureus Isolates of Various Clonal Lineages from Germany to Eight Biocides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. microchemlab.com [microchemlab.com]
- 21. microbe-investigations.com [microbe-investigations.com]
- 22. singerinstruments.com [singerinstruments.com]
- 23. Antimicrobial Resistance of Tannin Extract against E. coli Isolates from Sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 24. store.astm.org [store.astm.org]
- 25. microchemlab.com [microchemlab.com]
- 26. standards.iteh.ai [standards.iteh.ai]
- 27. Cytotoxicity and Wound Closure Evaluation in Skin Cell Lines after Treatment with Common Antiseptics for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 28. webgate.ec.europa.eu [webgate.ec.europa.eu]
Application Notes and Protocols: Lapyrium Chloride for the Preparation of Cationic Nanoemulsions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cationic nanoemulsions are advanced drug delivery systems that have garnered significant attention for their potential to enhance the therapeutic efficacy of various active pharmaceutical ingredients (APIs). Their positive surface charge facilitates electrostatic interactions with negatively charged biological membranes, such as the cornea, skin, and mucous membranes, leading to prolonged residence time and improved drug absorption. Lapyrium Chloride, a quaternary ammonium compound with a pyridinium structure, is a cationic surfactant with established antimicrobial and antistatic properties.[1][2] These characteristics, coupled with its cationic nature, suggest its potential utility in the formulation of stable and effective cationic nanoemulsions for targeted drug delivery.
This document provides detailed application notes and protocols for the conceptual preparation and characterization of cationic nanoemulsions utilizing this compound as the cationic surfactant. It is important to note that while the fundamental principles of nanoemulsion formulation are well-established, specific quantitative data and optimized protocols for this compound in this application are not extensively available in public literature. Therefore, the following protocols are presented as comprehensive starting points for research and development, requiring optimization for specific applications.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for the successful formulation of cationic nanoemulsions.
| Property | Value/Information | Reference |
| Chemical Name | 1-(2-oxo-2-((2-((1-oxododecyl)oxy)ethyl)amino)ethyl)pyridinium chloride | [2] |
| CAS Number | 6272-74-8 | [1] |
| Molecular Formula | C21H35ClN2O3 | [3] |
| Molecular Weight | 398.97 g/mol | [3] |
| Appearance | White or almost white, crystalline powder | [1] |
| Solubility | Soluble in water | [2] |
| Charge | Cationic (Quaternary Ammonium Compound) | [1] |
| Primary Functions | Antimicrobial agent, antistatic agent, biocide | [1][2] |
Conceptual Experimental Protocols
The following protocols outline the general steps for the preparation and characterization of this compound-based cationic nanoemulsions. These should be considered as foundational methods to be adapted and optimized based on the specific API and desired final product characteristics.
Preparation of Cationic Nanoemulsions
Two common methods for preparing nanoemulsions are high-energy and low-energy methods. High-energy methods, such as high-pressure homogenization and ultrasonication, are widely used for their efficiency in producing small and uniform droplet sizes.
3.1.1. High-Pressure Homogenization (HPH) Method
This method involves forcing a coarse emulsion through a narrow orifice at high pressure, leading to the formation of nano-sized droplets.
Materials:
-
Oil Phase (e.g., medium-chain triglycerides, castor oil, soybean oil)
-
Aqueous Phase (e.g., purified water, buffer solution)
-
This compound (Cationic Surfactant)
-
Non-ionic Surfactant/Co-surfactant (e.g., Polysorbate 80, Span 80, Solutol HS 15)
-
Active Pharmaceutical Ingredient (API) - if applicable (dissolved in the appropriate phase)
Protocol:
-
Preparation of Phases:
-
Oil Phase: Dissolve the API (if oil-soluble) and any oil-soluble components (e.g., Span 80) in the selected oil. Heat the mixture to 40-60°C to ensure complete dissolution.
-
Aqueous Phase: Dissolve this compound and the non-ionic surfactant (e.g., Polysorbate 80) in the aqueous phase. If the API is water-soluble, dissolve it in this phase. Heat the aqueous phase to the same temperature as the oil phase.
-
-
Formation of Coarse Emulsion:
-
Gradually add the oil phase to the aqueous phase while continuously stirring using a high-shear mixer (e.g., Ultra-Turrax) at 5,000-10,000 rpm for 5-10 minutes. This will form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Pass the coarse emulsion through a high-pressure homogenizer.
-
Operate the homogenizer at a pressure of 500-1500 bar for 3-10 cycles. The optimal pressure and number of cycles will need to be determined experimentally to achieve the desired droplet size and polydispersity index (PDI).
-
-
Cooling and Storage:
-
Cool the resulting nanoemulsion to room temperature and store it in a suitable container for further characterization.
-
3.1.2. Probe Ultrasonication Method
This method utilizes high-frequency sound waves to create intense shear forces that break down the coarse emulsion into nano-sized droplets.
Materials:
-
Same as for the HPH method.
Protocol:
-
Preparation of Phases and Coarse Emulsion:
-
Follow steps 1 and 2 from the HPH method to prepare the oil and aqueous phases and the coarse emulsion.
-
-
Ultrasonication:
-
Immerse the tip of a probe sonicator into the coarse emulsion.
-
Apply ultrasonic energy at a specific power output (e.g., 100-400 W) and frequency (e.g., 20-25 kHz) for a defined period (e.g., 5-15 minutes). To prevent overheating, the sonication can be performed in a pulsed mode (e.g., 30 seconds on, 30 seconds off) and the sample should be kept in an ice bath.
-
-
Cooling and Storage:
-
Cool the nanoemulsion to room temperature and store for characterization.
-
Characterization of Cationic Nanoemulsions
Thorough characterization is essential to ensure the quality, stability, and performance of the formulated nanoemulsions.
| Parameter | Method | Typical Expected Values for Cationic Nanoemulsions |
| Droplet Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Droplet Size: 20 - 200 nmPDI: < 0.3 (indicating a narrow size distribution) |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | +20 to +60 mV (positive value confirms cationic nature and indicates good stability due to electrostatic repulsion) |
| Morphology | Transmission Electron Microscopy (TEM) / Cryo-TEM | Spherical droplets, uniform size distribution |
| pH | pH meter | 4.0 - 7.0 (depending on the intended application and API stability) |
| Viscosity | Rheometer/Viscometer | Low viscosity, Newtonian behavior is typical |
| Drug Content and Encapsulation Efficiency | High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry | High encapsulation efficiency (>90%) is desirable |
| Stability Studies | Monitor changes in droplet size, PDI, and zeta potential over time at different storage conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) | No significant changes over the desired shelf-life |
Visualization of Workflows and Concepts
Experimental Workflow for Nanoemulsion Preparation
Caption: Workflow for preparing cationic nanoemulsions.
Mechanism of Cationic Nanoemulsion Interaction with Biological Surfaces
Caption: Electrostatic interaction of cationic nanoemulsions.
Data Presentation: Hypothetical Formulation and Characterization
The following table presents a hypothetical formulation and expected characterization data for a this compound-based cationic nanoemulsion. These values are illustrative and will require experimental determination and optimization.
| Formulation Component | Concentration (% w/w) |
| Oil (e.g., Miglyol 812) | 10.0 |
| This compound | 0.5 - 2.0 |
| Polysorbate 80 | 5.0 - 10.0 |
| Purified Water | q.s. to 100 |
| Characterization Parameter | Expected Result |
| Droplet Size (nm) | 120 ± 20 |
| Polydispersity Index (PDI) | < 0.25 |
| Zeta Potential (mV) | +35 ± 5 |
| pH | 5.5 - 6.5 |
| Appearance | Translucent to bluish-white liquid |
Safety and Regulatory Considerations
This compound is used in personal care products, but its safety profile for specific drug delivery applications (e.g., ophthalmic, transdermal) needs to be thoroughly evaluated.[1] Key considerations include:
-
Cytotoxicity: In vitro studies on relevant cell lines are necessary to determine the safe concentration range of this compound in the formulation.
-
Irritation Potential: For topical, ophthalmic, or mucosal delivery, the irritation potential of the final nanoemulsion formulation must be assessed using appropriate in vitro and in vivo models.
-
Regulatory Approval: The use of this compound as a pharmaceutical excipient may require extensive documentation and regulatory approval, depending on the intended route of administration and geographical region.
Conclusion
This compound holds promise as a cationic surfactant for the formulation of cationic nanoemulsions due to its chemical structure and surface-active properties. The protocols and information provided herein offer a solid foundation for researchers to begin exploring its potential in drug delivery. However, due to the limited specific data available, extensive formulation development, optimization, and safety assessments will be critical for the successful translation of this compound-based nanoemulsions from the laboratory to clinical applications. Researchers are encouraged to perform thorough literature searches for any new data that may become available and to conduct rigorous experimental work to establish the optimal formulation parameters and safety profile for their specific application.
References
Application Note: High-Throughput Screening of Lapyrium Chloride Derivatives for Enhanced Biocidal Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lapyrium Chloride is a quaternary ammonium compound (QAC) recognized for its cationic surfactant, antistatic, and biocidal properties.[1][2][3][4] Its primary mechanism of antimicrobial action is believed to be the disruption of the negatively charged cell membranes of bacteria, leading to leakage of cellular contents and subsequent cell lysis.[1] This application note describes a high-throughput screening (HTS) protocol to evaluate a library of novel this compound derivatives for enhanced biocidal activity and reduced cytotoxicity. The goal is to identify lead compounds with improved therapeutic potential.
This compound Derivative Library
A hypothetical library of this compound derivatives has been designed to explore the structure-activity relationship (SAR) of this class of compounds. Modifications are focused on two key regions of the parent molecule: the fatty acid tail and the linker region.
Table 1: Hypothetical Library of this compound Derivatives
| Compound ID | Fatty Acid Chain Length | Linker Modification |
| LC-C8-E | C8 (Octanoyl) | Ester (Original) |
| LC-C10-E | C10 (Decanoyl) | Ester (Original) |
| LC-C12-E | C12 (Lauroyl - Parent) | Ester (Original) |
| LC-C14-E | C14 (Myristoyl) | Ester (Original) |
| LC-C16-E | C16 (Palmitoyl) | Ester (Original) |
| LC-C18-E | C18 (Stearoyl) | Ester (Original) |
| LC-C12-A | C12 (Lauroyl - Parent) | Amide |
| LC-C14-A | C14 (Myristoyl) | Amide |
| LC-C16-A | C16 (Palmitoyl) | Amide |
Experimental Protocols
High-Throughput Minimum Inhibitory Concentration (MIC) Assay
This protocol is adapted for a 96-well plate format to determine the MIC of the this compound derivatives against various bacterial strains.
Materials:
-
This compound derivative library (dissolved in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Resazurin sodium salt solution (0.01% w/v in sterile PBS)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Prepare a bacterial suspension in MHB, adjusted to a concentration of 5 x 10^5 CFU/mL.
-
Dispense 50 µL of MHB into all wells of a 96-well plate.
-
Add 50 µL of the highest concentration of each test compound to the first column of wells, creating a 2-fold dilution series by transferring 50 µL to the subsequent wells.
-
Add 50 µL of the bacterial suspension to each well.
-
Include positive controls (bacteria without compounds) and negative controls (MHB without bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
Add 10 µL of resazurin solution to each well and incubate for an additional 2-4 hours.
-
Determine the MIC by observing the color change from blue (no growth) to pink (growth). The MIC is the lowest concentration of the compound that prevents this color change.
High-Throughput Bacterial Membrane Disruption Assay
This assay quantifies the ability of the derivatives to compromise the bacterial cell membrane using a fluorescent nucleic acid stain.
Materials:
-
This compound derivative library
-
Bacterial suspension (as prepared for MIC assay)
-
SYTOX™ Green nucleic acid stain
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader
Procedure:
-
Wash the bacterial cells with PBS and resuspend to the desired concentration.
-
Add 50 µL of the bacterial suspension to each well of a black, clear-bottom 96-well plate.
-
Add SYTOX™ Green to a final concentration of 1 µM to all wells.
-
Add 50 µL of the this compound derivatives at various concentrations to the wells.
-
Include a positive control for membrane disruption (e.g., a known membrane-disrupting agent) and a negative control (untreated cells).
-
Incubate the plate at room temperature for 30 minutes in the dark.
-
Measure the fluorescence intensity (Excitation: 485 nm, Emission: 520 nm). Increased fluorescence indicates membrane disruption.
Data Presentation
The biocidal activity and cytotoxicity of the this compound derivatives are summarized below.
Table 2: Biocidal Activity (MIC) and Cytotoxicity (CC50) of this compound Derivatives
| Compound ID | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) | Cytotoxicity (CC50) against HeLa cells (µg/mL) | Selectivity Index (S. aureus) | Selectivity Index (E. coli) |
| LC-C8-E | 64 | 128 | >256 | >4.0 | >2.0 |
| LC-C10-E | 32 | 64 | 200 | 6.25 | 3.13 |
| LC-C12-E | 16 | 32 | 150 | 9.38 | 4.69 |
| LC-C14-E | 8 | 16 | 100 | 12.5 | 6.25 |
| LC-C16-E | 16 | 32 | 80 | 5.0 | 2.5 |
| LC-C18-E | 32 | 64 | 50 | 1.56 | 0.78 |
| LC-C12-A | 32 | 64 | 180 | 5.63 | 2.81 |
| LC-C14-A | 16 | 32 | 120 | 7.5 | 3.75 |
| LC-C16-A | 32 | 64 | 90 | 2.81 | 1.41 |
Selectivity Index = CC50 / MIC
Visualizations
Caption: Mechanism of Action of this compound Derivatives.
Caption: High-Throughput Screening Workflow.
Conclusion
This application note provides a framework for the high-throughput screening of a focused library of this compound derivatives to identify novel biocidal agents. The detailed protocols for MIC determination and membrane disruption assays, combined with a clear data presentation strategy, will enable researchers to efficiently evaluate and select promising candidates for further development. The SAR data generated from such screens will be invaluable in guiding the design of next-generation biocides with improved efficacy and safety profiles.
References
Troubleshooting & Optimization
Overcoming DNA contamination in Lapyrium Chloride-based extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome DNA contamination in Lapyrium Chloride-based nucleic acid extraction.
Troubleshooting Guide
This guide addresses common issues encountered during this compound-based extraction, with a focus on identifying and resolving DNA contamination.
| Problem | Potential Cause | Recommended Solution |
| High DNA contamination in RNA sample | Incomplete removal of genomic DNA during phase separation. | Ensure complete homogenization of the sample to shear genomic DNA.[1] When separating the aqueous phase, carefully avoid the interphase and organic phase where DNA is partitioned.[2][3] |
| Overloading the extraction reagents with too much starting material. | Reduce the amount of starting material to stay within the recommended limits of your protocol.[4] | |
| Inefficient precipitation of RNA, leading to co-precipitation of DNA. | Optimize the precipitation step. Lithium Chloride (LiCl) precipitation can be more selective for RNA over DNA.[5][6] | |
| Low A260/280 ratio (<1.8) | Protein contamination, which can inhibit downstream applications.[1] | Ensure complete dissociation of nucleoprotein complexes by incubating the homogenate at room temperature.[2][3] Consider an additional phenol-chloroform extraction step. |
| Low A260/230 ratio (<1.8) | Contamination with chaotropic salts (like guanidine thiocyanate) or phenol.[1] | Perform additional wash steps with 70-80% ethanol to remove residual salts.[1] Ensure no carryover of the organic phase during aqueous phase transfer. |
| RNA degradation (smear on gel) | RNase contamination from sample, reagents, or lab environment. | Use fresh or properly stored samples.[7] Work in an RNase-free environment and use RNase-free reagents and labware.[8] Consider adding an RNase inhibitor to the lysis buffer.[1] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in nucleic acid extraction?
This compound is a cationic detergent. In nucleic acid extraction, cationic detergents are used to lyse cells and form a hydrophobic complex with the nucleic acids, separating them from proteins and lipids.[9] This method can be effective for isolating both DNA and RNA.
Q2: How can I detect DNA contamination in my RNA sample?
DNA contamination can be detected using several methods:
-
Agarose Gel Electrophoresis: Genomic DNA will appear as a high molecular weight band or smear, typically larger than 10 kb.[10]
-
Spectrophotometry (NanoDrop): While not a direct measure of DNA contamination, a high A260/280 ratio (>>2.0) can sometimes indicate the presence of residual DNA, although this is not a definitive test.
-
Quantitative PCR (qPCR): The most sensitive method is to perform a qPCR reaction on the RNA sample without a reverse transcription step (-RT control).[11] Amplification in the -RT control indicates the presence of contaminating DNA.[11] Primers specific for a genomic region (e.g., an intron or intergenic region) can be used for this purpose.[12]
Q3: What is the most effective way to remove DNA contamination from my RNA sample?
The most common and effective method for removing DNA contamination is to treat the RNA sample with RNase-free DNase I.[1][13] This enzyme specifically degrades DNA without harming the RNA. Following DNase treatment, the enzyme must be inactivated or removed to prevent degradation of cDNA during subsequent reverse transcription.[5]
Q4: Can I perform DNase treatment directly in the lysis buffer?
Some protocols allow for an "on-column" DNase treatment when using silica-based purification columns.[4][7] However, for solution-based extractions like those using this compound, DNase treatment is typically performed after RNA precipitation and resuspension.
Q5: Will DNase treatment affect my downstream applications?
If the DNase I is not completely removed or inactivated, it can degrade the cDNA synthesized during reverse transcription.[5] Therefore, it is crucial to follow the DNase inactivation or removal step in the protocol carefully. Common methods for inactivation include heat treatment or using a cleanup kit.[14][15]
Experimental Protocols
Protocol 1: DNase I Treatment of RNA Samples
This protocol describes the removal of contaminating DNA from an RNA sample using RNase-free DNase I.
Materials:
-
RNA sample
-
RNase-free DNase I (e.g., 2 units/µL)
-
10X DNase I Reaction Buffer
-
0.5 M EDTA
-
Nuclease-free water
-
(Optional) RNA cleanup kit
Procedure:
-
In a nuclease-free tube, prepare the reaction mixture on ice:
Component Volume Final Concentration RNA Sample up to 8 µL (≤ 10 µg) - 10X DNase I Reaction Buffer 1 µL 1X RNase-free DNase I 1 µL (2 units) 0.2 units/µL | Nuclease-free Water | to a final volume of 10 µL | - |
-
Mix gently by pipetting and incubate at 37°C for 30 minutes.[15]
-
To inactivate the DNase I, add 1 µL of 0.5 M EDTA to the reaction mixture.
-
(Optional but recommended) For sensitive downstream applications, purify the RNA using an RNA cleanup kit to remove the DNase I, EDTA, and buffer components.[14]
Protocol 2: qPCR for Detection of Genomic DNA Contamination
This protocol outlines a method to quantify the amount of genomic DNA contamination in an RNA sample using qPCR.
Materials:
-
RNA sample (treated with DNase I and untreated)
-
Nuclease-free water
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers specific for a genomic DNA target (e.g., targeting an intron or intergenic region)
-
Genomic DNA standard of known concentration
-
Optical 96-well plate
Procedure:
-
Prepare Reactions: For each RNA sample, set up two reactions: one with the RNA template (-RT control) and a no-template control (NTC). Also, prepare a standard curve using the genomic DNA standard.
Component Volume qPCR Master Mix (2X) 10 µL Forward Primer (10 µM) 0.5 µL Reverse Primer (10 µM) 0.5 µL RNA sample (or gDNA standard or water) 4 µL Nuclease-free Water 5 µL | Total Volume | 20 µL |
-
Run qPCR: Use a real-time thermal cycler with the following conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute[12]
-
-
-
Melt Curve Analysis: Perform a melt curve analysis to confirm the specificity of the amplified product.[12]
-
Data Analysis:
-
Confirm that there is no amplification in the NTC.
-
Any amplification in the -RT control sample indicates the presence of gDNA contamination.
-
Quantify the amount of gDNA in your RNA sample by comparing the Ct value of the -RT control to the standard curve generated from the genomic DNA standards.
-
Visualizations
Caption: Troubleshooting workflow for DNA contamination.
Caption: DNase I treatment experimental workflow.
Caption: qPCR workflow for gDNA detection.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. RNA Sample Collection, Protection, and Isolation Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. health.uconn.edu [health.uconn.edu]
- 4. mpbio.com [mpbio.com]
- 5. Reduction of DNA Contamination in RNA Samples for RT-PCR using Selective Precipitation by Compaction Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. addgene.org [addgene.org]
- 7. neb.com [neb.com]
- 8. goldbio.com [goldbio.com]
- 9. US5010183A - Process for purifying DNA and RNA using cationic detergents - Google Patents [patents.google.com]
- 10. How should I purify my samples? How should I remove DNA or RNA contamination? | DNA Technologies Core [dnatech.ucdavis.edu]
- 11. researchgate.net [researchgate.net]
- 12. Assessment of DNA Contamination in RNA Samples Based on Ribosomal DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Removing DNA Contamination from RNA Samples by Treatment with RNase-Free DNase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. neb.com [neb.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Optimizing Lapyrium Chloride Concentration for Protein Solubilization: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on utilizing Lapyrium Chloride and other cationic detergents for the effective solubilization of proteins. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to assist researchers in overcoming common challenges during their protein extraction and solubilization workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for protein solubilization?
This compound is a cationic surfactant.[1] Like other detergents, it possesses an amphipathic structure with a hydrophilic (water-loving) polar head and a hydrophobic (water-fearing) non-polar tail.[2] This structure allows it to disrupt the hydrophobic interactions within biological membranes and between protein molecules. In an aqueous solution above its critical micelle concentration (CMC), detergent molecules form micelles. These micelles can encapsulate hydrophobic portions of proteins, effectively shielding them from the aqueous environment and bringing them into solution.[2][3] As a cationic detergent, this compound has a positively charged head group, which can influence its interaction with cellular components and the target protein.
Q2: When should I consider using a cationic detergent like this compound over other types of detergents?
Cationic detergents are generally considered to be harsh, denaturing detergents, similar to anionic detergents like SDS.[2] They can be very effective at solubilizing highly hydrophobic and integral membrane proteins.[4] However, their strong denaturing properties may not be suitable for applications where protein activity or native structure needs to be preserved. Non-ionic or zwitterionic detergents are typically milder and are preferred for maintaining the native state of the protein.[5] The choice of detergent depends on the specific protein and the downstream application.
Q3: What is the optimal concentration of this compound to use?
The optimal concentration of any detergent, including this compound, is protein- and application-dependent. A good starting point is to use a concentration above the detergent's Critical Micelle Concentration (CMC). The CMC is the concentration at which detergent monomers begin to form micelles, which is crucial for effective protein solubilization.[2][3] It is recommended to perform a concentration optimization experiment, testing a range of this compound concentrations to determine the ideal balance between solubilization efficiency and potential protein denaturation.
Q4: Can this compound interfere with downstream applications?
Yes, the presence of detergents, especially ionic ones like this compound, can interfere with various downstream applications such as enzyme assays, immunoassays, and mass spectrometry. The positive charge of a cationic detergent can also interfere with ion-exchange chromatography.[6] It is often necessary to remove the detergent after solubilization, which can be achieved through methods like dialysis, gel filtration, or affinity chromatography.
Troubleshooting Guides
Issue 1: Low Protein Solubilization Yield
Possible Causes:
-
Insufficient Detergent Concentration: The concentration of this compound may be below its CMC, leading to inefficient micelle formation and poor solubilization.
-
Inappropriate Buffer Conditions: The pH or ionic strength of the solubilization buffer may not be optimal for the target protein's solubility.
-
Insufficient Incubation Time or Agitation: The detergent may not have had enough time or physical disruption to effectively interact with and solubilize the protein.
-
Protein is Highly Resistant to Solubilization: Some proteins, particularly those in inclusion bodies or tightly associated with other cellular structures, are inherently difficult to solubilize.
Troubleshooting Steps:
-
Increase Detergent Concentration: Incrementally increase the concentration of this compound in the solubilization buffer. It is advisable to test a range of concentrations (e.g., 0.1% to 2% w/v).
-
Optimize Buffer pH and Ionic Strength:
-
pH: Adjust the pH of the buffer. A general rule of thumb is to use a pH that is at least one unit away from the protein's isoelectric point (pI) to increase its net charge and solubility.[7]
-
Ionic Strength: Modify the salt concentration (e.g., NaCl or KCl from 50 mM to 500 mM). Changes in ionic strength can affect electrostatic interactions and protein solubility.[8]
-
-
Vary Incubation Conditions: Increase the incubation time (e.g., from 30 minutes to 2 hours) and use different agitation methods (e.g., gentle rocking, vortexing, or sonication) to enhance solubilization.
-
Consider Additives: Include additives like reducing agents (e.g., DTT, β-mercaptoethanol) to break disulfide bonds, or chaotropic agents (e.g., urea, guanidine hydrochloride) for highly aggregated proteins.
Issue 2: Protein Precipitation After Solubilization
Possible Causes:
-
Detergent Dialysis/Removal: The protein may precipitate upon removal of the detergent if it is not stable in the final buffer.
-
Incorrect Buffer Conditions: The pH or ionic strength of the buffer may be causing the protein to aggregate.
-
Protein Denaturation: The cationic detergent may have denatured the protein, exposing hydrophobic regions that lead to aggregation.
-
High Protein Concentration: The concentration of the solubilized protein may be too high, promoting aggregation.
Troubleshooting Steps:
-
Optimize Final Buffer: Before removing the detergent, screen for a final buffer that maintains protein solubility. This may involve adjusting pH, ionic strength, and including stabilizing additives like glycerol or non-denaturing detergents at a low concentration.
-
Gradual Detergent Removal: If using dialysis, perform a stepwise reduction in the detergent concentration to allow the protein to refold or adapt to the new environment.
-
Test Alternative Cationic Detergents: If this compound is causing irreversible denaturation, consider testing other cationic detergents like Cetyltrimethylammonium bromide (CTAB) or Benzalkonium chloride, or switch to a milder non-ionic or zwitterionic detergent.
-
Work with Lower Protein Concentrations: Dilute the protein sample before or after solubilization to reduce the likelihood of aggregation.
Quantitative Data on Cationic Detergent Solubilization
While specific quantitative data for this compound in research-focused protein solubilization is not widely available, the following table provides a comparative overview of commonly used detergents, including the cationic detergent CTAB, to guide experimental design. The efficiency of solubilization is highly dependent on the specific protein and the experimental conditions.
| Detergent Class | Detergent Name | Typical Working Concentration | Solubilization Efficiency (Example: Membrane Proteins) | Denaturing Potential |
| Cationic | Cetyltrimethylammonium bromide (CTAB) | 0.5 - 2% (w/v) | High | High |
| Anionic | Sodium Dodecyl Sulfate (SDS) | 1 - 10% (w/v) | Very High | Very High |
| Non-ionic | Triton X-100 | 0.1 - 1% (v/v) | Moderate to High | Low |
| Non-ionic | n-Dodecyl-β-D-maltoside (DDM) | 0.05 - 1% (w/v) | High | Very Low |
| Zwitterionic | CHAPS | 0.5 - 1.5% (w/v) | Moderate to High | Low |
Experimental Protocols
General Protocol for Protein Solubilization using a Cationic Detergent (e.g., this compound)
This protocol provides a general framework. Optimization of each step is critical for success.
1. Materials:
-
Cell pellet containing the protein of interest
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA)
-
Cationic Detergent Stock Solution (e.g., 10% w/v this compound in deionized water)
-
Protease Inhibitor Cocktail
-
Reducing Agent (optional, e.g., 1 M DTT)
-
Chaotropic Agent (optional, e.g., 8 M Urea)
2. Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer containing protease inhibitors.
-
Lyse the cells using an appropriate method (e.g., sonication, French press, or chemical lysis).
-
Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet insoluble material.
-
-
Solubilization:
-
Carefully decant the supernatant. Resuspend the insoluble pellet in fresh, ice-cold Lysis Buffer.
-
Add the cationic detergent stock solution to the resuspended pellet to achieve the desired final concentration (start with a range, e.g., 0.5%, 1.0%, 1.5% w/v).
-
If necessary, add a reducing agent (e.g., final concentration of 5 mM DTT) or a chaotropic agent.
-
Incubate the mixture for 1-2 hours at 4°C with gentle agitation.
-
-
Clarification:
-
Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet any remaining insoluble debris.
-
-
Analysis:
-
Carefully collect the supernatant containing the solubilized protein.
-
Analyze the solubilized protein fraction by SDS-PAGE and Western blot to determine the efficiency of solubilization.
-
Visualizing Experimental Workflows
Below are diagrams illustrating key experimental workflows described in this guide.
Caption: General workflow for protein solubilization using a cationic detergent.
Caption: Troubleshooting logic for low protein solubilization yield.
References
- 1. Isomeric Detergent Comparison for Membrane Protein Stability: Importance of Inter-Alkyl-Chain Distance and Alkyl Chain Length - PMC [pmc.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Detergents for Protein Solubilization | Thermo Fisher Scientific - US [thermofisher.com]
- 6. pdf.dutscher.com [pdf.dutscher.com]
- 7. researchgate.net [researchgate.net]
- 8. Combined effects of pressure and ionic strength on protein-protein interactions: an empirical approach - PMC [pmc.ncbi.nlm.nih.gov]
Preventing precipitation of Lapyrium Chloride in buffer solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Lapyrium Chloride in buffer solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our research?
A1: this compound is a cationic surfactant and a quaternary ammonium compound.[1] In research, it is often utilized for its antimicrobial and disinfectant properties, as well as its ability to act as an antistatic agent. Its chemical formula is C₂₁H₃₅ClN₂O₃ and it has a molecular weight of approximately 399.0 g/mol .
Q2: We are observing precipitation when dissolving this compound in our phosphate buffer. What is the likely cause?
A2: Precipitation of this compound in phosphate buffers is a common issue. This compound, as a quaternary ammonium compound, exhibits a strong electrostatic interaction with phosphate ions. This can lead to the formation of stable, poorly soluble complexes that precipitate out of solution.[2][3][4] It is highly recommended to avoid using phosphate-based buffers with this compound.
Q3: What are the ideal storage conditions for this compound solutions to prevent precipitation over time?
A3: For short-term storage (days to weeks), it is recommended to store this compound solutions in a dry, dark environment at 0-4°C. For long-term storage (months to years), temperatures of -20°C are preferable.[5] Always ensure the container is well-sealed to prevent evaporation and contamination.
Q4: Can the pH of the buffer solution affect the stability of this compound?
A4: Yes, the pH of the buffer solution can influence the stability of this compound. While specific data on the pH-dependent stability of this compound is limited, for many quaternary ammonium compounds, the stability can be affected by pH. For cationic surfactants, it is generally advisable to work within a pH range of 3-5 for many applications.[6] Extreme pH values should be avoided as they can potentially lead to hydrolysis or other degradation pathways, though this compound is expected to be relatively stable.
Q5: Does the ionic strength of the buffer impact the solubility of this compound?
A5: Yes, ionic strength can affect the solubility of surfactants like this compound. High concentrations of salts in the buffer can either increase or decrease the solubility of surfactants, a phenomenon known as the "salting-out" or "salting-in" effect. The specific effect depends on the nature of the salt and the surfactant. It is advisable to start with buffers of lower ionic strength and incrementally increase it if required for the experiment, while monitoring for any signs of precipitation.
Troubleshooting Guide
Issue: Precipitation observed immediately upon dissolving this compound.
| Potential Cause | Troubleshooting Steps |
| Incompatible Buffer System | Immediate Action: Discard the solution. Recommendation: Avoid using phosphate-based buffers. The strong interaction between the quaternary ammonium head of this compound and phosphate anions is a primary cause of precipitation.[2][3][4] Alternative Buffers: Consider using non-phosphate buffers such as TRIS (Tris-hydroxymethyl aminomethane), HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), or citrate buffers. Always perform a small-scale compatibility test before preparing a large volume. |
| High Ionic Strength | Immediate Action: Try to dissolve the precipitate by diluting the solution with deionized water. Recommendation: Prepare buffers with a lower salt concentration. If high ionic strength is required for the experiment, consider adding the salt incrementally to the this compound solution while stirring vigorously. |
| Incorrect Solvent | Immediate Action: Confirm the solvent used. Recommendation: this compound is soluble in water, DMSO, and ethanol.[5] For aqueous buffers, ensure the this compound is fully dissolved in a small amount of deionized water before adding the buffer components. |
Issue: Precipitation occurs over time or upon temperature change.
| Potential Cause | Troubleshooting Steps |
| Temperature Fluctuation | Immediate Action: Gently warm the solution while stirring to see if the precipitate redissolves. Recommendation: Store stock solutions at a constant temperature as recommended (0-4°C for short-term, -20°C for long-term).[5] Avoid repeated freeze-thaw cycles. When preparing working solutions, allow the stock solution to reach room temperature slowly before dilution. |
| Solution Instability | Immediate Action: Prepare fresh solutions for each experiment if possible. Recommendation: While this compound is generally stable, prolonged storage in certain buffer conditions can lead to degradation or aggregation. If you suspect instability, it is best to prepare the solution fresh. |
| Contamination | Immediate Action: Filter the solution through a 0.22 µm filter if the precipitate is suspected to be microbial or particulate contamination. Recommendation: Use sterile filtration for all buffer and stock solutions to minimize the risk of contamination that could act as nucleation sites for precipitation. |
Experimental Protocols
Protocol for Preparing a Stable Aqueous Solution of this compound
-
Materials:
-
This compound powder
-
Deionized water (DI water), sterile
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
Sterile conical tubes or flasks
-
-
Procedure: a. Weigh the desired amount of this compound powder in a sterile conical tube or flask. b. Add a small volume of DI water to the powder. c. Vortex or stir vigorously until the powder is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary, but avoid overheating. d. Once fully dissolved, add the remaining volume of DI water to reach the final desired concentration. e. For buffered solutions, it is recommended to prepare the this compound stock solution in DI water first and then add it to the buffer solution, rather than dissolving the powder directly in the buffer. f. Sterile filter the final solution through a 0.22 µm filter if required for the application.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Key factors influencing the solubility of this compound.
References
- 1. Lapyrium - Wikipedia [en.wikipedia.org]
- 2. Amazing stability of phosphate-quaternary amine interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amazing Stability of Phosphate-Quaternary Amine Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. The world of surfactants from the perspective of titration | Metrohm [metrohm.com]
Troubleshooting poor yield in DNA extraction with cationic detergents
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing poor DNA yield when using cationic detergent-based extraction methods, such as the widely-used Cetyltrimethylammonium Bromide (CTAB) protocol.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of cationic detergents like CTAB in DNA extraction?
A1: Cationic detergents, such as CTAB, are crucial for cell lysis and purification of DNA.[1] Their primary functions include disrupting the cell membrane by solubilizing lipids and proteins, denaturing proteins (including nucleases that can degrade DNA), and removing polysaccharides.[1][2] In the presence of high salt concentrations, CTAB forms complexes with proteins and most polysaccharides, which can then be removed, leaving the DNA in solution.
Q2: Why is my DNA yield consistently low when using a CTAB protocol?
A2: Low DNA yield in CTAB extractions can stem from several factors:
-
Incomplete Cell Lysis: The initial grinding of the tissue may be insufficient, or the lysis buffer volume may be inadequate for the amount of starting material.[3][4][5]
-
Incorrect CTAB Concentration: The concentration of CTAB may not be optimal for your specific tissue type.[2][6]
-
Polysaccharide and Polyphenol Contamination: Many plant and fungal tissues are rich in these compounds, which can interfere with DNA precipitation.[7][8]
-
Suboptimal Phase Separation: In protocols involving phenol-chloroform extractions, poor phase separation can lead to loss of the aqueous phase containing the DNA.[4][9]
-
Inefficient DNA Precipitation: This can be caused by using incorrect volumes of isopropanol or ethanol, or insufficient incubation times.[7][9]
-
Loss of DNA Pellet: The DNA pellet can be accidentally discarded during washing steps, especially if it is small or loose.
Q3: How can I improve the lysis of my specific sample type?
A3: For tissues that are difficult to lyse, consider the following modifications:
-
Mechanical Disruption: Ensure thorough grinding of the sample to a fine powder, often with the aid of liquid nitrogen.[6][10]
-
Enzymatic Digestion: The addition of enzymes like Proteinase K can aid in the breakdown of cellular proteins and improve lysis.[10]
-
Optimized Lysis Buffer: The addition of other detergents like Sodium Dodecyl Sulfate (SDS) or reducing agents such as β-mercaptoethanol can enhance the disruption of tough cell components.[10][11]
Q4: My DNA pellet is brown and gelatinous. What does this indicate and how can I fix it?
A4: A brown and gelatinous pellet typically indicates significant contamination with polysaccharides and polyphenols. To mitigate this:
-
Increase Salt Concentration: High concentrations of NaCl (1.4 M or higher) in the lysis buffer can help to precipitate polysaccharides.[7][11]
-
Use of PVP: Polyvinylpyrrolidone (PVP) can be added to the lysis buffer to help remove phenolic compounds.
-
Repeat Chloroform Extraction: An additional extraction with chloroform:isoamyl alcohol can help to remove residual proteins and pigments.[9]
-
Selective Precipitation: Adjusting salt concentrations during precipitation can differentially precipitate DNA and polysaccharides.[7]
Q5: The A260/A280 ratio of my DNA is low. What does this suggest?
A5: An A260/A280 ratio below the optimal range of ~1.8 suggests protein contamination.[12] This can be due to incomplete protein removal during the extraction. To improve this, ensure thorough mixing during the chloroform extraction step and carefully transfer the aqueous phase without disturbing the interface.[11] A phenol-chloroform extraction step can also be incorporated to more effectively remove proteins.[7][9]
Q6: My A260/A230 ratio is low. What is the cause?
A6: A low A260/A230 ratio (below ~2.0) often points to contamination with residual salts, chaotropic agents, or polysaccharides.[5] Ensure that the DNA pellet is properly washed with 70% ethanol to remove residual salts. If polysaccharide contamination is suspected, refer to the troubleshooting steps for a gelatinous pellet.
Troubleshooting Guide for Poor DNA Yield
| Observation | Potential Cause | Recommended Solution(s) |
| No visible or very small DNA pellet after precipitation | Incomplete cell lysis. | Ensure thorough mechanical disruption of the sample (e.g., grinding in liquid nitrogen).[6][10] Increase the volume of lysis buffer or reduce the amount of starting material.[11] Consider adding SDS or Proteinase K to the lysis buffer.[10] |
| Inefficient DNA precipitation. | Ensure the correct volume of ice-cold isopropanol or ethanol is used.[7] Increase the precipitation time, for example, by incubating overnight at -20°C.[9] Add a salt solution like sodium acetate to aid precipitation.[11] | |
| DNA degradation by nucleases. | Work quickly and keep samples on ice. Add EDTA to the lysis buffer to chelate magnesium ions, which are cofactors for many nucleases.[2] | |
| DNA pellet is difficult to dissolve | Pellet was over-dried. | Do not over-dry the DNA pellet after the final ethanol wash; air-dry for a shorter period.[13] |
| Contamination with insoluble material. | Re-purify the DNA with an additional chloroform extraction and ethanol precipitation. | |
| High molecular weight DNA. | Dissolve the pellet in a slightly warmed elution buffer (e.g., 50-65°C) and allow for a longer incubation time with gentle mixing.[3][14] | |
| Low DNA concentration after resuspension | Incomplete elution. | Use a pre-warmed elution buffer and increase the incubation time on the column or in the tube before final centrifugation or collection.[4][14] |
| Inaccurate quantification. | If using spectrophotometry, ensure the blank is appropriate. Contaminants can affect absorbance readings. |
Experimental Protocol: Standard CTAB DNA Extraction
This protocol is a general guideline and may require optimization for specific sample types.
1. Lysis Buffer Preparation:
-
Prepare a 2% CTAB lysis buffer containing:
-
2% (w/v) CTAB
-
100 mM Tris-HCl (pH 8.0)
-
20 mM EDTA (pH 8.0)
-
1.4 M NaCl
-
-
For samples high in polyphenols or polysaccharides, consider adding 1% (w/v) PVP and 0.2% (v/v) β-mercaptoethanol (add β-mercaptoethanol just before use in a fume hood).[15]
2. Sample Homogenization:
-
Weigh out approximately 100 mg of tissue.
-
Freeze the sample in liquid nitrogen and grind to a fine powder using a mortar and pestle.
3. Lysis:
-
Transfer the powdered sample to a 2 mL microcentrifuge tube.
-
Add 1 mL of pre-warmed (65°C) CTAB lysis buffer.
-
Vortex thoroughly to mix.
-
Incubate at 65°C for 60 minutes with occasional gentle inversion.[9]
4. Purification:
-
Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1).
-
Mix by inverting the tube for 5-10 minutes to form an emulsion.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.[9]
-
Carefully transfer the upper aqueous phase to a new tube, avoiding the interface.
-
For cleaner DNA, this step can be repeated.[9]
5. Precipitation:
-
Add 0.7 volumes of ice-cold isopropanol to the aqueous phase.
-
Mix gently by inversion until a precipitate of DNA becomes visible.
-
Incubate at -20°C for at least 1 hour to overnight to increase yield.[9]
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.
6. Washing:
-
Carefully decant the supernatant without disturbing the pellet.
-
Wash the pellet with 1 mL of ice-cold 70% ethanol. This removes residual salts and CTAB.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Carefully decant the ethanol. Repeat the wash step if necessary.
7. Drying and Resuspension:
-
Air-dry the pellet for 5-15 minutes at room temperature. Do not over-dry.
-
Resuspend the DNA in 50-100 µL of sterile, nuclease-free water or TE buffer.
Visualizations
Caption: Troubleshooting workflow for poor DNA yield in cationic detergent extractions.
Caption: Interaction of CTAB with DNA and cellular contaminants during extraction.
References
- 1. geneticeducation.co.in [geneticeducation.co.in]
- 2. researchgate.net [researchgate.net]
- 3. Genomic DNA Purification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide - IMCS [imcstips.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Optimized CTAB DNA extraction for different tissues [protocols.io]
- 7. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. An optimized CTAB method for genomic DNA extraction from green seaweeds (Ulvophyceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the “modified” CTAB protocol? Characterizing modifications to the CTAB DNA extraction protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genomic DNA Preparation Troubleshooting [sigmaaldrich.com]
- 13. Genomic DNA Purification Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 14. neb.com [neb.com]
- 15. Optimized CTAB DNA extraction for different tissues [protocols.io]
Technical Support Center: Lapyrium Chloride and PCR Applications
This technical support center provides troubleshooting guidance for researchers encountering issues with downstream PCR applications suspected to be caused by Lapyrium Chloride contamination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where might it come from in my samples?
This compound is a cationic surfactant and quaternary ammonium compound used as a biocide, antiseptic, and antistatic agent.[1][2] It may be a component of certain lysis buffers, cleaning solutions, or personal care products, and can be inadvertently introduced into laboratory samples.
Q2: How can this compound interfere with my PCR reaction?
While direct studies on this compound's effect on PCR are not abundant, its chemical properties as a cationic surfactant suggest two primary mechanisms of interference:
-
Interaction with Nucleic Acids: DNA and RNA are negatively charged due to their phosphate backbone. The positively charged this compound molecules can bind tightly to the nucleic acid, neutralizing its charge. This can lead to the condensation and precipitation of the DNA, making it inaccessible to the DNA polymerase and primers.[3][4][5][6]
-
Inhibition of DNA Polymerase: Surfactants can denature proteins. This compound may interact with the DNA polymerase, altering its conformation and inhibiting its enzymatic activity, thus preventing DNA amplification.[7]
Q3: What are the symptoms of this compound interference in a PCR or qPCR experiment?
Symptoms of PCR inhibition by this compound can include:
-
Complete PCR failure (no amplification).
-
Significantly reduced amplification efficiency (higher Ct values in qPCR).
-
Inconsistent or non-reproducible results.
-
Primer-dimer formation in the absence of a target amplicon.
Q4: How can I confirm that this compound is inhibiting my PCR?
To determine if this compound or another inhibitor is present, you can run a series of control experiments:
-
Internal Control: Use a validated PCR assay with an internal positive control (a separate DNA target and primer set added to the same reaction). Inhibition of the internal control amplification suggests the presence of an inhibitor.
-
Serial Dilution: Diluting the template DNA can reduce the concentration of the inhibitor. If you see improved amplification with more dilute samples, an inhibitor is likely present.
-
Spike-in Experiment: Add a known amount of clean, amplifiable DNA to an aliquot of your suspect sample. If the amplification of the spiked-in DNA is inhibited compared to a control reaction with only the clean DNA, your sample contains an inhibitor.
Troubleshooting Guide
If you suspect this compound contamination is affecting your PCR, follow this troubleshooting workflow.
Experimental Protocols for this compound Removal
Below are detailed protocols to remove cationic surfactant contamination from your nucleic acid samples.
Protocol 1: Phenol-Chloroform Extraction and Ethanol Precipitation
This is a classic method for purifying nucleic acids and removing many contaminants.
Materials:
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Chloroform:Isoamyl Alcohol (24:1)
-
3 M Sodium Acetate, pH 5.2
-
100% Ethanol (ice-cold)
-
70% Ethanol (ice-cold)
-
Nuclease-free water or TE buffer
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Adjust the volume of your DNA sample to 100 µL with nuclease-free water.
-
Add an equal volume (100 µL) of phenol:chloroform:isoamyl alcohol.
-
Vortex vigorously for 15-30 seconds and centrifuge at >12,000 x g for 5 minutes at room temperature.
-
Carefully transfer the upper aqueous phase to a new microcentrifuge tube, avoiding the interphase.
-
Add an equal volume (100 µL) of chloroform:isoamyl alcohol, vortex, and centrifuge as in step 3.
-
Transfer the upper aqueous phase to a new tube.
-
To precipitate the DNA, add 1/10th volume of 3 M sodium acetate (10 µL) and 2.5 volumes of ice-cold 100% ethanol (275 µL).
-
Mix by inversion and incubate at -20°C for at least 1 hour.
-
Centrifuge at >12,000 x g for 20 minutes at 4°C to pellet the DNA.
-
Carefully decant the supernatant.
-
Wash the pellet with 500 µL of ice-cold 70% ethanol. Centrifuge at >12,000 x g for 5 minutes at 4°C.
-
Decant the supernatant and air dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the DNA pellet in a suitable volume of nuclease-free water or TE buffer.
Protocol 2: Using a Commercial DNA Cleanup Kit
Many commercially available DNA purification kits (e.g., spin columns) are effective at removing detergents and other inhibitors.
General Procedure (will vary by manufacturer):
-
Follow the manufacturer's protocol for binding the DNA to the silica membrane. This usually involves adding a high-salt binding buffer to your sample.
-
Pass the mixture through the spin column. The DNA will bind to the silica membrane.
-
Wash the membrane with the provided wash buffers. These steps are crucial for removing contaminants like this compound. Typically, two wash steps are included.
-
Elute the purified DNA from the membrane using the provided elution buffer or nuclease-free water.
Data Presentation: Expected Outcomes of Troubleshooting
The following table illustrates the expected changes in qPCR results after performing a cleanup procedure on a sample contaminated with an inhibitor like this compound.
| Sample | Ct Value (Target Gene) | Ct Value (Internal Control) | Interpretation |
| Unpurified Sample | No Amplification | 35 | Strong Inhibition |
| 1:10 Dilution | 34 | 30 | Inhibition still present |
| After Phenol-Chloroform | 28 | 26 | Inhibition removed |
| After Kit Cleanup | 27 | 25 | Inhibition removed |
| Positive Control | 25 | 25 | No Inhibition |
Visualizing the Mechanism of Interference
The following diagram illustrates the inferred mechanism of how this compound interferes with PCR.
By understanding the potential sources and mechanisms of this compound interference, and by applying systematic troubleshooting and purification methods, researchers can overcome its inhibitory effects and achieve reliable PCR results.
References
- 1. This compound [drugfuture.com]
- 2. medkoo.com [medkoo.com]
- 3. Re-dissolution and de-compaction of DNA-cationic surfactant complexes using non-ionic surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of cationic surfactants with DNA: a single-molecule study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Interaction with Head-to-Tail Associates of Cationic Surfactants Prevents Formation of Compact Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cationic surfactants and other factors that affect enzymatic activities and transport - PubMed [pubmed.ncbi.nlm.nih.gov]
Lapyrium Chloride Efficiency in Hard Water: Technical Support Center
Disclaimer: The quantitative data presented in the tables are illustrative and based on the performance of closely related quaternary ammonium compounds (QACs), such as Benzalkonium Chloride, to demonstrate the principles of interaction with hard water and chelating agents. Specific performance data for Lapyrium Chloride should be determined empirically.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a cationic surfactant that belongs to the quaternary ammonium compound (QAC) class of chemicals.[1] Its primary functions include acting as a biocide and an antistatic agent in personal care products, wastewater treatment, and corrosion inhibition formulations.[1] Like other QACs, it has an amphiphilic nature, with a positively charged hydrophilic head and a hydrophobic tail, allowing it to interact with and disrupt microbial cell membranes.[2]
Q2: Why is the efficiency of our this compound formulation reduced in hard water?
A2: Hard water contains high concentrations of divalent cations, primarily calcium (Ca²⁺) and magnesium (Mg²⁺). The positively charged head of the this compound molecule can interact with negatively charged sites on bacterial cell walls. However, the abundant Ca²⁺ and Mg²⁺ ions compete with the this compound molecules for these binding sites, effectively shielding the bacteria and reducing the biocide's ability to function.[2][3] This interference can lead to a significant decrease in antimicrobial efficacy.
Q3: What is a chelating agent and how can it improve this compound performance in hard water?
A3: A chelating agent is a chemical compound that can form multiple stable bonds to a single metal ion, effectively sequestering or "capturing" it.[4][5] Agents like Ethylenediaminetetraacetic acid (EDTA) are highly effective at binding to divalent cations like Ca²⁺ and Mg²⁺.[6] By adding a chelating agent to your formulation, the hard water ions are neutralized, preventing them from interfering with the cationic this compound. This allows the biocide to interact with microbial membranes more effectively, restoring its efficiency.[7][8]
Q4: Is there a synergistic effect when combining this compound with a chelating agent like EDTA?
A4: Yes, a significant synergistic effect is often observed.[7][8] EDTA not only mitigates the effects of hard water but can also destabilize the outer membrane of Gram-negative bacteria by removing divalent cations that are essential for its structural integrity.[8] This disruption increases membrane permeability, allowing biocides like this compound to penetrate the cell more easily and exert their antimicrobial action at lower concentrations.[8]
Q5: What concentration of chelating agent is recommended?
A5: The optimal concentration depends on the specific level of water hardness and the concentration of this compound in your formulation. It is crucial to determine this experimentally. Generally, the goal is to add enough chelating agent to sequester the problematic mineral ions.[4] Overusing chelating agents can increase formulation costs without providing additional benefits.[4] Experimental validation, such as Minimum Inhibitory Concentration (MIC) testing at various water hardness levels, is recommended to find the most effective ratio.
Troubleshooting Guide
Issue 1: Decreased antimicrobial efficacy observed in a new batch of dilution water.
-
Question: Have you tested the hardness of the new water source?
-
Answer: Water hardness can vary significantly by source and even season. It is the most common cause of reduced performance for cationic biocides.
-
-
Question: Are you seeing precipitation or cloudiness in your formulation?
-
Answer: While not always visible, interaction with hard water ions can sometimes lead to the formation of insoluble salts, reducing the concentration of active this compound.[3]
-
-
Troubleshooting Steps:
-
Quantify the hardness of your water supply (typically measured in ppm of CaCO₃).
-
Incorporate a chelating agent such as EDTA into your formulation.
-
Conduct a dose-response study to determine the optimal concentration of the chelating agent needed to restore efficacy at your measured water hardness.
-
Issue 2: Formulation shows inconsistent performance against Gram-negative bacteria (e.g., Pseudomonas aeruginosa).
-
Question: Is your current formulation optimized for challenging water conditions?
-
Answer: Gram-negative bacteria have a complex outer membrane stabilized by divalent cations.[2] This structure makes them inherently more resistant, a problem that is exacerbated by hard water.
-
-
Troubleshooting Steps:
-
Confirm the water hardness is within acceptable limits for your formulation.
-
If not already included, add EDTA to your formulation. The chelating action of EDTA disrupts the lipopolysaccharide (LPS) layer of the outer membrane, potentiating the effect of this compound.[8]
-
Perform microbial efficacy testing (e.g., MIC or suspension tests) using standardized hard water to validate the improved formulation against target Gram-negative organisms.
-
Data Presentation
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of a Quaternary Ammonium Compound (QAC) against Pseudomonas aeruginosa in Varying Water Hardness.
| Water Hardness (as ppm CaCO₃) | QAC without EDTA (MIC in mg/L) | QAC with 500 mg/L EDTA (MIC in mg/L) |
| 0 (Deionized Water) | 64 | 32 |
| 100 | 96 | 32 |
| 250 | 128 | 48 |
| 400 | 256 | 64 |
This table illustrates the typical trend of decreasing QAC efficacy with increasing water hardness and the restorative effect of adding a chelating agent like EDTA.
Experimental Protocols
Protocol 1: Preparation of AOAC Standard Hard Water
This protocol is based on the AOAC International Official Method 960.09 for preparing synthetic hard water for disinfectant testing.[7]
-
Materials:
-
Solution A: Dissolve 19.84 g of anhydrous MgCl₂ and 46.24 g of anhydrous CaCl₂ in sterile deionized water and dilute to 1 L.
-
Solution B: Dissolve 35.02 g of NaHCO₃ in sterile deionized water and dilute to 1 L.
-
Sterile deionized water.
-
Sterile 1 L volumetric flask.
-
0.2 µm sterile filter unit.
-
-
Procedure (Example for 400 ppm Hard Water):
-
To prepare 1 L of 400 ppm hard water, add approximately 800 mL of sterile deionized water to a 1 L volumetric flask.
-
Aseptically add 4.0 mL of Solution A to the flask.
-
Aseptically add 4.0 mL of Solution B to the flask.
-
Bring the flask to the 1 L mark with sterile deionized water and mix thoroughly.
-
The final pH should be between 7.6 and 8.0. Adjust with sterile 1N NaOH or 1N HCl if necessary.
-
For sterility assurance, the final solution can be passed through a 0.2 µm filter.
-
Verify the final hardness using a calcium carbonate titration kit. The acceptable range for a 400 ppm target is 360-420 ppm.[7]
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) in Hard Water
This protocol uses the broth microdilution method to assess the antimicrobial efficacy of this compound.
-
Materials:
-
This compound stock solution of known concentration.
-
Chelating agent (e.g., EDTA) stock solution (if applicable).
-
Standardized hard water (prepared as in Protocol 1).
-
Sterile 96-well microtiter plates.
-
Tryptic Soy Broth (TSB) or other suitable growth medium (double strength).
-
Overnight culture of the test organism (e.g., Pseudomonas aeruginosa ATCC 15442) diluted to a standardized inoculum of approximately 1x10⁶ CFU/mL.
-
-
Procedure:
-
In the first column of a 96-well plate, add 100 µL of double-strength TSB to each well (A-H). This will serve as the sterility and growth controls.
-
In the remaining wells (columns 2-12), add 50 µL of double-strength TSB.
-
Prepare the this compound working solution in the desired hard water. For example, to test a final concentration of 512 mg/L, prepare a 1024 mg/L solution in hard water.
-
Add 100 µL of the this compound working solution to the wells in column 2.
-
Perform a serial two-fold dilution by transferring 50 µL from column 2 to column 3, mixing, then transferring 50 µL from column 3 to column 4, and so on, until column 11. Discard the final 50 µL from column 11. Column 12 will serve as a positive growth control (no biocide).
-
Inoculate all wells (except sterility controls in column 1) with 50 µL of the standardized bacterial suspension. The final volume in wells 2-12 will be 100 µL.
-
Seal the plate and incubate at 35 ± 2 °C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Visualizations
Caption: Mechanism of hard water interference and mitigation by a chelating agent.
References
- 1. Frontiers | Mechanisms of low susceptibility to the disinfectant benzalkonium chloride in a multidrug-resistant environmental isolate of Aeromonas hydrophila [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. img.antpedia.com [img.antpedia.com]
- 5. Co-culture of benzalkonium chloride promotes the biofilm formation and decreases the antibiotic susceptibility of a Pseudomonas aeruginosa strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sd81c1d1a26fba3ff.jimcontent.com [sd81c1d1a26fba3ff.jimcontent.com]
- 7. epa.gov [epa.gov]
- 8. asianmedjam.researchcommons.org [asianmedjam.researchcommons.org]
Technical Support Center: Mitigating Cytotoxicity of Lapyrium Chloride in Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the cytotoxic effects of Lapyrium Chloride in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it cytotoxic?
This compound is a cationic surfactant. Cationic surfactants, in general, exhibit higher cytotoxicity compared to anionic and non-ionic surfactants.[1][2] Their primary mechanism of cytotoxicity involves the disruption of cell membrane integrity due to the interaction of the positively charged head group of the surfactant with the negatively charged components of the cell membrane. This can lead to the formation of pores, loss of membrane potential, and ultimately cell lysis.[3][4]
Q2: How can I reduce the cytotoxic effects of this compound in my cell culture experiments?
Several strategies can be employed to mitigate the cytotoxicity of this compound:
-
Optimize Concentration and Exposure Time: The simplest approach is to use the lowest effective concentration of this compound for the shortest possible duration. Cytotoxicity is often dose- and time-dependent.[5]
-
Increase Serum Concentration: The presence of serum proteins can decrease the cytotoxicity of cationic surfactants.[6][7][8][9] Serum proteins can bind to the cationic surfactant molecules, "masking" their positive charge and reducing their interaction with the cell membrane.
-
Use Catanionic Mixtures: Mixing cationic surfactants with anionic surfactants can form catanionic vesicles or micelles, which may exhibit lower cytotoxicity than the cationic surfactant alone.[3][10]
-
Incorporate Non-ionic Surfactants: The addition of non-ionic surfactants can lead to the formation of mixed micelles, which can reduce the overall cytotoxicity of the formulation.[11]
Q3: My cell viability assay results are inconsistent when using this compound. What could be the issue?
Cationic surfactants like this compound can interfere with common cell viability assays:
-
MTT and other Tetrazolium Salt-Based Assays: Cationic surfactants can interact with the negatively charged formazan crystals produced in these assays, leading to their solubilization or precipitation, thus affecting the final absorbance reading.[10][12] It is crucial to include proper controls, such as wells with the surfactant but without cells, to account for any direct interaction with the assay reagents.
-
LDH Release Assays: While generally a reliable indicator of membrane damage, high concentrations of surfactants can cause membrane disruption that is not indicative of a specific cytotoxic event but rather a general lytic effect.[1][12]
-
Dye Exclusion Assays (e.g., Trypan Blue, Propidium Iodide): These assays are generally compatible, as they directly measure membrane integrity which is the primary target of cationic surfactants.[13]
Q4: What are the expected morphological changes in cells treated with this compound?
Cells undergoing cytotoxicity due to this compound will likely exhibit signs of membrane damage, such as cell swelling (oncosis), blebbing, and ultimately lysis (necrosis).[13] At lower concentrations or in certain cell types, apoptotic features like cell shrinkage, chromatin condensation, and formation of apoptotic bodies might be observed.[13][14]
Q5: What signaling pathways might be activated by this compound-induced cytotoxicity?
While specific data for this compound is limited, studies on other surfactants, such as surfactin, suggest the involvement of the following pathways in response to membrane stress and cytotoxicity:
-
Reactive Oxygen Species (ROS) Generation: Disruption of mitochondrial membrane potential can lead to the production of ROS.[15][16][17]
-
MAPK Signaling: The c-Jun N-terminal kinase (JNK) pathway, a key regulator of stress responses, can be activated.[15][16][17]
-
Mitochondrial (Intrinsic) Apoptosis Pathway: Damage to the mitochondria can lead to the release of cytochrome c, activation of caspases (like caspase-9 and the executioner caspases-3/7), and ultimately, programmed cell death.[16][17][18]
Troubleshooting Guides
Issue 1: High levels of cell death observed even at low concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| High sensitivity of the cell line. | Test a range of cell lines to identify one with lower sensitivity. Epithelial cells, for instance, may show different sensitivities compared to fibroblasts.[12] |
| Low serum concentration in the culture medium. | Increase the serum concentration in your media (e.g., from 10% to 20% FBS). Serum proteins can bind to and neutralize the cationic surfactant.[6][7][8] |
| Prolonged exposure time. | Reduce the incubation time with this compound to the minimum required for your experimental endpoint. |
Issue 2: Discrepancies between different cytotoxicity assays.
| Possible Cause | Troubleshooting Step |
| Interference of this compound with the assay chemistry. | Run parallel assays based on different principles (e.g., a metabolic assay like MTT alongside a membrane integrity assay like LDH release).[1] Include a "surfactant only" control to measure any direct effect on the assay reagents. |
| Assay measuring different cell death mechanisms. | An MTT assay primarily measures metabolic activity, which can decrease due to both necrosis and apoptosis. A caspase-3/7 assay is specific for apoptosis. Use multiple assays to get a comprehensive picture of the mode of cell death. |
| Timing of the assay. | The release of LDH into the medium is a relatively early event in necrosis, while caspase activation in apoptosis may occur later. Optimize the timing of your assay based on the expected mechanism of cell death. |
Quantitative Data Summary
| Surfactant | Surfactant Class | LC50 (µg/mL) |
| Benzethonium chloride | Cationic | < 10 |
| Triton X-100 | Non-ionic | ~25 |
| Texapon K1298 (Sodium lauryl sulphate) | Anionic | ~50 |
| Tween 60 | Non-ionic | ~100 |
| Texapon N40 (Sodium laurylether sulphate) | Anionic | > 100 |
| Tween 80 | Non-ionic | > 200 |
Data adapted from Arechabala et al., 1999.[1]
Experimental Protocols
Protocol 1: Assessment of Cell Viability using the MTT Assay
This protocol is for determining the cytotoxicity of this compound by measuring the metabolic activity of cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium without this compound).
-
Incubate for the desired exposure time (e.g., 24 or 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Measurement of Cytotoxicity using the LDH Release Assay
This protocol quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
LDH cytotoxicity assay kit (commercially available kits provide the necessary reagents)
-
96-well plates
-
Plate reader (as per kit instructions, usually 490 nm)
Procedure:
-
Seed cells in a 96-well plate as described in the MTT protocol.
-
Treat cells with serial dilutions of this compound and a vehicle control for the desired time.
-
Set up controls as per the kit instructions:
-
Spontaneous LDH release: Supernatant from untreated cells.
-
Maximum LDH release: Lysed untreated cells (using the lysis buffer provided in the kit).
-
Background control: Culture medium alone.
-
-
Carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubate at room temperature for up to 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, correcting for background and spontaneous release.[19][20]
Protocol 3: Detection of Apoptosis using a Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay System (or similar luminescent/fluorescent kit)
-
Opaque-walled 96-well plates
-
Luminometer or Fluorometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate.
-
Treat cells with this compound and appropriate controls.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours.
-
Measure the luminescence or fluorescence using the appropriate plate reader.[21][22][23][24]
Visualizations
Caption: General experimental workflow for assessing this compound cytotoxicity.
Caption: Putative signaling pathways involved in this compound-induced cytotoxicity.
Caption: Troubleshooting logic for high this compound cytotoxicity.
References
- 1. Comparison of cytotoxicity of various surfactants tested on normal human fibroblast cultures using the neutral red test, MTT assay and LDH release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. asu.elsevierpure.com [asu.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of proteins on the assessment of surfactant cytotoxicity by an in vitro test: Possible correlations with in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reduced Cationic Nanoparticle Cytotoxicity Based on Serum Masking of Surface Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 10. Determining the cytotoxicity of catanionic surfactant mixtures on HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Surfactant Structure-Toxicity Relationships: Implications for Surfactant Use in Sexually Transmitted Infection Prophylaxis and Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 14. Cell death induced by vaccine adjuvants containing surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Surfactin-Induced Apoptosis Through ROS–ERS–Ca2+-ERK Pathways in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Surfactin from Bacillus subtilis induces apoptosis in human oral squamous cell carcinoma through ROS-regulated mitochondrial pathway [jcancer.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. LDH Cytotoxicity Assay [bio-protocol.org]
- 20. LDH cytotoxicity assay [protocols.io]
- 21. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 22. tandfonline.com [tandfonline.com]
- 23. moleculardevices.com [moleculardevices.com]
- 24. stemcell.com [stemcell.com]
Validation & Comparative
A Comparative Analysis of Lapyrium Chloride and Benzalkonium Chloride: Unveiling Antimicrobial Efficacy
A comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial properties of two key quaternary ammonium compounds. This document provides a detailed comparison of their mechanisms of action, available efficacy data, and standardized experimental protocols.
This guide offers a comparative overview of Lapyrium Chloride and Benzalkonium Chloride, two cationic surfactants belonging to the quaternary ammonium compound (QAC) family. While Benzalkonium Chloride is a widely studied and utilized antimicrobial agent with a wealth of available data, this compound is a less-documented compound, primarily used in cosmetic and industrial applications. This comparison aims to provide a clear understanding of their known properties, highlighting the extensive data on Benzalkonium Chloride and framing the potential of this compound within the broader context of its chemical class.
Mechanisms of Antimicrobial Action
Both this compound and Benzalkonium Chloride are quaternary ammonium compounds and are understood to share a primary mechanism of antimicrobial action centered on the disruption of microbial cell membranes.[1][2]
This compound , as a pyridinium-based QAC, is presumed to follow this general mechanism. The positively charged pyridinium headgroup electrostatically interacts with the negatively charged components of the microbial cell surface, such as phospholipids in the cell membrane and teichoic acids in the cell wall of Gram-positive bacteria.[2][3] This initial binding facilitates the insertion of the hydrophobic alkyl tail into the lipid bilayer, leading to a loss of membrane integrity, leakage of essential intracellular contents, and ultimately, cell death.[1][2] The specific efficacy of pyridinium salts can be influenced by the length of the alkyl chain and the presence of other functional groups.[4]
Benzalkonium Chloride (BAC) operates through a well-documented multi-step process.[1] Its cationic quaternary ammonium headgroup binds to the anionic microbial cell surface. Subsequently, the lipophilic alkyl chains penetrate the hydrophobic core of the cell membrane, causing its disorganization.[1][2] This disruption leads to the leakage of vital cytoplasmic components like ions, ATP, and nucleic acids, culminating in cell lysis.[1] BAC is effective against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, some fungi, and enveloped viruses.[5]
Comparative Antimicrobial Efficacy
A direct quantitative comparison of the antimicrobial efficacy of this compound and Benzalkonium Chloride is challenging due to the limited availability of specific data for this compound in publicly accessible literature. In contrast, Benzalkonium Chloride has been extensively studied, and a substantial body of data exists on its efficacy against a wide range of microorganisms.
This compound
Benzalkonium Chloride
The antimicrobial efficacy of Benzalkonium Chloride is well-documented. The following tables summarize representative MIC and MBC values against common Gram-positive and Gram-negative bacteria. It is important to note that these values can vary depending on the specific strain, testing methodology, and the composition of the BAC homolog mixture (C12, C14, C16 alkyl chain lengths).[5]
Table 1: Minimum Inhibitory Concentration (MIC) of Benzalkonium Chloride
| Microorganism | Strain | MIC (mg/L) | Reference |
| Staphylococcus aureus | ATCC 6538 | 2 - 4 | [6] |
| Staphylococcus aureus | Clinical Isolates | 2 (mode) | [6] |
| Staphylococcus aureus | (after sub-MIC exposure) | 7.8 - 15.7 | [7] |
| Escherichia coli | ATCC 25922 | 40 | [8] |
| Escherichia coli | K-12 | 12 | [9] |
| Pseudomonas aeruginosa | ATCC 27853 | 0.002% - 0.047% | [10] |
| Pseudomonas aeruginosa | Jade-X | 64 | [11] |
| Listeria monocytogenes | N/A | 30 | [8] |
| Bacillus cereus | N/A | 140 | [8] |
Table 2: Minimum Bactericidal Concentration (MBC) of Benzalkonium Chloride
| Microorganism | Strain | MBC (mg/L) | Reference |
| Staphylococcus aureus | Clinical Isolates | 8 (mode) | [6] |
| Staphylococcus aureus | (after sub-MIC exposure) | >16 | [6] |
| Escherichia coli | ATCC 25922 | 45 | [8] |
| Listeria monocytogenes | N/A | 35 | [8] |
| Bacillus cereus | N/A | 160 | [8] |
Experimental Protocols for Antimicrobial Efficacy Testing
Standardized methods are crucial for the accurate determination and comparison of antimicrobial efficacy. The following are detailed protocols for Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill Kinetic Assays.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[12] The broth microdilution method is a commonly used and standardized technique.[13]
Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound (e.g., this compound or Benzalkonium Chloride) in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[14]
-
Preparation of Inoculum: Culture the test microorganism on an appropriate agar medium overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[15]
-
Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent. Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth only). Incubate the plate at 35-37°C for 16-20 hours.[14]
-
Interpretation of Results: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[12]
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[16] It is determined as an extension of the MIC test.
Protocol:
-
Following MIC Determination: After recording the MIC, select the wells showing no visible growth (the MIC well and wells with higher concentrations).[17]
-
Subculturing: Aliquot a standardized volume (e.g., 10 µL) from each of these clear wells and plate it onto a suitable agar medium (e.g., Tryptic Soy Agar) that does not contain the antimicrobial agent.[18]
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Interpretation of Results: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., a ≥3-log₁₀ reduction).[16]
Time-Kill Kinetic Assay
This assay evaluates the rate at which an antimicrobial agent kills a microorganism over time.[19]
Protocol:
-
Preparation: Prepare tubes containing a growth medium (e.g., CAMHB) with the antimicrobial agent at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Also, prepare a growth control tube without the antimicrobial agent.[20]
-
Inoculation: Inoculate all tubes with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.[21]
-
Sampling and Plating: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube. Perform serial dilutions of the aliquots and plate them onto agar medium.[22]
-
Incubation and Enumeration: Incubate the plates at 35-37°C for 18-24 hours and then count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each antimicrobial concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[19]
Conclusion
This guide provides a comparative framework for understanding the antimicrobial properties of this compound and Benzalkonium Chloride. Benzalkonium Chloride is a well-characterized antimicrobial with extensive efficacy data against a broad spectrum of microbes. Its mechanism of action, centered on cell membrane disruption, is representative of the QAC class.
For researchers and drug development professionals, the extensive database for Benzalkonium Chloride provides a robust benchmark for the evaluation of other QACs. Future research is warranted to generate specific antimicrobial efficacy data for this compound to enable a direct and quantitative comparison. The standardized protocols provided herein offer a methodological basis for such investigations.
References
- 1. agritechem.com [agritechem.com]
- 2. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antimycobacterial activity of quaternary pyridinium salts and pyridinium N-oxides--review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of Reduced Susceptibility to Quaternary Ammonium Compounds and Bisbiguanides in Clinical Isolates and Laboratory-Generated Mutants of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. idosi.org [idosi.org]
- 9. Subminimal Inhibitory Concentrations of the Disinfectant Benzalkonium Chloride Select for a Tolerant Subpopulation of Escherichia coli with Inheritable Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianmedjam.researchcommons.org [asianmedjam.researchcommons.org]
- 11. Co-culture of benzalkonium chloride promotes the biofilm formation and decreases the antibiotic susceptibility of a Pseudomonas aeruginosa strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. microchemlab.com [microchemlab.com]
- 18. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 19. emerypharma.com [emerypharma.com]
- 20. 2.2.5 Time kill kinetics [bio-protocol.org]
- 21. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
Validating the Disinfectant Efficacy of Lapyrium Chloride on Surfaces: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the disinfectant efficacy of Lapyrium Chloride and its common alternatives for surface disinfection. While this compound is recognized as a cationic surfactant and a quaternary ammonium compound (QAC) with biocidal properties, publicly available, quantitative experimental data on its specific efficacy (e.g., log reduction) on various surfaces is limited. Therefore, this guide offers a comprehensive overview of standardized testing methodologies, comparative data for alternative disinfectants, and an informed perspective on the expected performance of this compound based on the known properties of its chemical class.
Executive Summary
This compound is a quaternary ammonium compound expected to exhibit antimicrobial activity by disrupting the cell membranes of microorganisms. However, a thorough review of scientific literature did not yield specific quantitative data on its efficacy on various surfaces. In contrast, extensive data is available for other commonly used disinfectants, including other QACs (e.g., Benzalkonium Chloride), hydrogen peroxide, and sodium hypochlorite. This guide summarizes the available data for these alternatives to provide a benchmark for evaluating the potential efficacy of this compound. Detailed experimental protocols, based on established standards from organizations such as AOAC International and ASTM International, are provided to facilitate the design of validation studies for this compound.
Data Presentation: Comparative Efficacy of Surface Disinfectants
The following tables summarize the available quantitative data for common surface disinfectants. The absence of specific data for this compound is noted, highlighting a critical gap in the publicly accessible scientific literature.
Table 1: Bactericidal Efficacy of Common Surface Disinfectants
| Disinfectant | Concentration | Surface Type | Test Organism | Contact Time | Log Reduction | Citation |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Benzalkonium Chloride | 0.05% - 0.4% | Hard, non-porous | SARS-CoV-2 | 5 - 10 min | >3.0 (99.9%) | [1] |
| Hydrogen Peroxide | 0.5% | Hard, non-porous | Staphylococcus aureus, Pseudomonas aeruginosa | 5 min | >3.0 (99.9%) | [2] |
| Sodium Hypochlorite | 0.2% (2000 ppm) | Non-porous | Vibrio cholerae | 10 min | >3.0 (99.9%) | [3] |
| Ethanol | 70% | Hard, non-porous | Staphylococcus aureus, Pseudomonas aeruginosa | 30 sec | >5.0 (99.999%) | [4] |
Table 2: Virucidal Efficacy of Common Surface Disinfectants
| Disinfectant | Concentration | Surface Type | Test Virus | Contact Time | Log Reduction | Citation |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Quaternary Ammonium Compounds (QACs) | 0.02% - 0.07% | Hard, non-porous | SARS-CoV-2 | 10 min | Complete inactivation | [1] |
| Hydrogen Peroxide | 0.5% | Hard, non-porous | SARS-CoV-2 | 10 min | Complete inactivation | [1] |
| Sodium Hypochlorite | 0.1% (1000 ppm) | Hard, non-porous | SARS-CoV-2 | 10 min | >4.0 (99.99%) | [1] |
| Ethanol | 83% | Hard, non-porous | SARS-CoV-2 | 10 min | Complete inactivation | [1] |
Table 3: Fungicidal Efficacy of Common Surface Disinfectants
| Disinfectant | Concentration | Surface Type | Test Organism | Contact Time | Log Reduction | Citation |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Benzalkonium Chloride | 0.13% | Hard, non-porous | Candida albicans | 1 min | >3.0 (99.9%) | [2] |
| Hydrogen Peroxide | 0.5% | Hard, non-porous | Aspergillus brasiliensis | 10 min | >3.0 (99.9%) | [2] |
| Sodium Hypochlorite | 5000 ppm | Hard, non-porous | Candida auris | 1 min | >3.0 (99.9%) | |
| Ethanol | 70% | Hard, non-porous | Candida albicans | 1 min | >3.0 (99.9%) | [2] |
Experimental Protocols
To validate the disinfectant efficacy of this compound, standardized test methods should be employed. The following are detailed methodologies for key experiments based on internationally recognized protocols.
AOAC Official Method 961.02: Germicidal Spray Products as Disinfectants
This method is used to determine the effectiveness of spray disinfectants on hard, non-porous surfaces.
a. Materials:
-
Test Organisms: Staphylococcus aureus (ATCC 6538), Salmonella enterica (ATCC 10708), Pseudomonas aeruginosa (ATCC 15442).
-
Carriers: Sterile 18 x 36 mm glass slides.
-
Culture Media: Nutrient broth, tryptic soy agar.
-
Reagents: Letheen broth (neutralizer), sterile physiological saline.
-
Test Substance: this compound solution at the desired concentration.
b. Procedure:
-
Inoculation of Carriers: A 48-hour broth culture of the test organism is used. Each sterile glass slide is inoculated with 0.01 mL of the culture, which is then spread evenly over the surface. The inoculated carriers are dried at 37°C for 30-40 minutes.
-
Disinfectant Application: The inoculated and dried carriers are sprayed with the this compound solution from a distance of 6-8 inches until the surface is thoroughly wet.
-
Contact Time: The treated carriers are held at room temperature for the specified contact time (e.g., 10 minutes).
-
Neutralization: After the contact time, each carrier is transferred to a tube containing 20 mL of Letheen broth to neutralize the disinfectant.
-
Incubation: The tubes are incubated at 37°C for 48 hours.
-
Evaluation: The tubes are observed for turbidity, indicating the growth of surviving bacteria. For a product to be considered effective, there should be no growth in 10 out of 10 carriers for each test organism.
ASTM E1053-20: Standard Practice to Assess Virucidal Activity of Chemicals Intended for Disinfection of Inanimate, Nonporous Environmental Surfaces
This practice is designed to evaluate the virucidal efficacy of liquid, aerosol, or trigger-spray disinfectants on hard surfaces.
a. Materials:
-
Test Virus: A representative virus (e.g., Human Coronavirus, Influenza A virus).
-
Host Cells: A cell line susceptible to the test virus.
-
Carriers: Sterile glass petri dishes.
-
Culture Media: Eagle's Minimum Essential Medium (MEM) with fetal bovine serum.
-
Reagents: Test substance neutralizer, sterile phosphate-buffered saline (PBS).
-
Test Substance: this compound solution at the desired concentration.
b. Procedure:
-
Inoculation of Carriers: A 0.2 mL aliquot of the stock virus is spread over the bottom of a sterile petri dish and allowed to dry to form a thin film.
-
Disinfectant Application: 2.0 mL of the this compound solution is added to the petri dish, covering the dried virus film.
-
Contact Time: The treatment is allowed to proceed for the specified contact time at a controlled temperature.
-
Neutralization and Virus Elution: After the contact time, the disinfectant is neutralized, and the virus is eluted from the surface using a cell culture medium.
-
Viral Titer Determination: The recovered virus suspension is serially diluted and inoculated onto susceptible host cell cultures. The viral titer is determined using a quantal assay (e.g., TCID50) or a plaque assay.
-
Evaluation: The log reduction in viral titer is calculated by comparing the titer of the virus recovered from the treated carriers to that recovered from control carriers (treated with a placebo). A ≥3 log reduction is typically required to demonstrate virucidal efficacy.
Mandatory Visualization
The following diagrams illustrate key conceptual frameworks relevant to the validation of disinfectant efficacy.
Caption: Experimental workflow for surface disinfectant efficacy testing.
Caption: Mechanism of action for quaternary ammonium compounds.
Conclusion
While this compound, as a quaternary ammonium compound, is expected to possess effective antimicrobial properties for surface disinfection, the lack of specific, publicly available quantitative efficacy data is a significant limitation for its direct comparison with other established disinfectants. The information and standardized protocols provided in this guide are intended to empower researchers and drug development professionals to design and execute robust validation studies to ascertain the specific bactericidal, virucidal, and fungicidal efficacy of this compound on various surfaces. Such studies are essential for regulatory compliance and for making informed decisions on the selection and use of surface disinfectants in critical environments.
References
- 1. Virucidal efficacy of different formulations for hand and surface disinfection targeting SARS CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Antiseptics and Disinfectants: Activity, Action, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating the Virucidal Activity of Disinfectants According to European Union Standards - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the protein solubilization efficiency of different quaternary ammonium surfactants
For researchers, scientists, and drug development professionals, the efficient solubilization of proteins is a critical step in experimental workflows. Quaternary ammonium surfactants, a class of cationic detergents, are frequently employed for this purpose, particularly for the extraction of membrane proteins. This guide provides a comparative analysis of the protein solubilization efficiency of three common quaternary ammonium surfactants: Cetyltrimethylammonium Bromide (CTAB), Dodecyltrimethylammonium Bromide (DTAB), and Benzalkonium Chloride.
This comparison is based on their physicochemical properties and available data on their interaction with proteins. While direct comparative studies on their protein solubilization efficiency are limited, their individual characteristics provide insights into their potential performance.
Mechanism of Protein Solubilization by Surfactants
The solubilization of membrane proteins by surfactants is a multi-step process that involves the disruption of the lipid bilayer and the formation of mixed micelles containing proteins, lipids, and surfactant molecules. This process effectively transitions the protein from its native membrane environment into a soluble state within an aqueous buffer.
Figure 1. Mechanism of membrane protein solubilization by surfactants.
Comparison of Quaternary Ammonium Surfactants
The efficiency of a surfactant in solubilizing proteins is influenced by several factors, including its alkyl chain length, head group size, and critical micelle concentration (CMC). The CMC is the concentration at which surfactant monomers begin to form micelles, and it is a crucial parameter for effective protein solubilization.
| Surfactant | Chemical Structure | Alkyl Chain Length | CMC (in water, approx.) | Key Characteristics & Considerations |
| Cetyltrimethylammonium Bromide (CTAB) | C₁₆H₃₃N(CH₃)₃Br | 16 carbons | ~1 mM[1] | Long alkyl chain leads to a low CMC, suggesting a higher tendency to form micelles and potentially more effective solubilization at lower concentrations.[1] However, its strong denaturing properties can be a disadvantage for proteins where maintaining native conformation is crucial. |
| Dodecyltrimethylammonium Bromide (DTAB) | C₁₂H₂₅N(CH₃)₃Br | 12 carbons | ~14-16 mM[1] | Shorter alkyl chain results in a higher CMC compared to CTAB.[1] This may necessitate higher concentrations for effective solubilization. It is generally considered a milder denaturant than CTAB. |
| Benzalkonium Chloride | Mixture of alkylbenzyldimethylammonium chlorides | Variable (C8-C18) | Variable | As a mixture of compounds with varying alkyl chain lengths, its properties can be inconsistent. It is a potent antimicrobial agent and its interactions with proteins can be complex, potentially affecting downstream applications. |
Note: The protein solubilization efficiency is highly dependent on the specific protein, the biological membrane composition, and the experimental conditions (e.g., pH, ionic strength, temperature). The data in this table is for comparative purposes and optimal conditions should be determined empirically.
Experimental Protocol: A Standardized Approach for Comparing Surfactant Efficiency
To objectively compare the protein solubilization efficiency of different quaternary ammonium surfactants, a standardized experimental protocol is essential. The following protocol outlines a general workflow that can be adapted for specific research needs.
Figure 2. Experimental workflow for comparing protein solubilization efficiency.
Detailed Methodologies
1. Preparation of Membrane Fraction:
-
Cell Lysis: Resuspend cell pellets or homogenized tissue in a suitable lysis buffer (e.g., 20 mM Tris-HCl, pH 7.5, with protease inhibitors). Disrupt the cells using an appropriate method such as sonication or a French press.
-
Isolation of Membranes: Centrifuge the cell lysate at a low speed (e.g., 10,000 x g) to remove nuclei and cell debris. Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) to pellet the membrane fraction.
2. Protein Solubilization:
-
Resuspension: Carefully resuspend the membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0).
-
Surfactant Addition: Aliquot the resuspended membranes and add the quaternary ammonium surfactant to be tested at a range of concentrations (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/v).
-
Incubation: Incubate the samples with gentle agitation for 1-2 hours at 4°C.
3. Analysis of Solubilization Efficiency:
-
Separation of Solubilized Proteins: Centrifuge the samples at high speed (e.g., 100,000 x g) to pellet any unsolubilized material.
-
Quantification: Carefully collect the supernatant containing the solubilized proteins. Determine the protein concentration using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
Qualitative Analysis: Analyze the solubilized proteins by SDS-PAGE to visualize the protein profile. Specific proteins of interest can be identified and quantified by Western blotting.
Conclusion
The choice of quaternary ammonium surfactant for protein solubilization requires careful consideration of the specific protein of interest and the downstream applications. CTAB, with its low CMC, may be effective at lower concentrations but carries a higher risk of denaturation. DTAB is a milder alternative, though it may require higher concentrations for optimal results. Benzalkonium chloride's variable composition makes its performance less predictable.
For any given application, it is crucial to empirically determine the optimal surfactant and its working concentration. The provided experimental protocol offers a systematic approach to compare the efficiency of these surfactants, enabling researchers to make informed decisions for their specific protein solubilization needs.
References
Comparative Analysis of Bacterial Cross-Resistance: Lapyrium Chloride and Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for studying bacterial cross-resistance between Lapyrium Chloride, a quaternary ammonium compound (QAC), and various classes of antibiotics. While direct, quantitative cross-resistance data for this compound is not extensively available in peer-reviewed literature, this document outlines the established mechanisms of resistance to QACs, their potential for co-selection of antibiotic resistance, and detailed experimental protocols to generate the necessary comparative data.
Introduction to this compound and Cross-Resistance
This compound is a cationic surfactant used as a biocide and antistatic agent. As a quaternary ammonium compound, its primary mechanism of action involves the disruption of bacterial cell membranes, leading to cell lysis and death. The extensive use of QACs in various settings has raised concerns about the potential for bacteria to develop resistance not only to the disinfectant itself but also to clinically important antibiotics—a phenomenon known as cross-resistance.
Understanding the potential for cross-resistance is crucial for effective infection control and antibiotic stewardship. This guide provides the theoretical background and experimental methodologies to investigate this phenomenon for this compound.
Mechanisms of Action and Resistance
This compound, like other QACs, disrupts the cytoplasmic membrane of bacteria. The positively charged head of the molecule interacts with the negatively charged components of the bacterial cell envelope, leading to disorganization of the membrane, leakage of intracellular contents, and ultimately, cell death.
Bacteria can develop resistance to QACs through several mechanisms, which can also contribute to antibiotic resistance:
-
Efflux Pumps: These are membrane proteins that actively transport a wide range of substrates, including QACs and various antibiotics, out of the bacterial cell. Overexpression of these pumps can lead to reduced intracellular concentrations of both the disinfectant and the antibiotic, conferring resistance to both. Genes encoding these pumps, such as the qac genes, are a primary concern.[1][2]
-
Alterations in the Cell Envelope: Changes in the composition or structure of the bacterial cell wall or outer membrane can reduce the uptake of QACs and certain antibiotics, leading to decreased susceptibility.
-
Biofilm Formation: Bacteria within biofilms can exhibit increased resistance to both disinfectants and antibiotics due to the protective extracellular matrix and altered physiological state of the cells.[1]
-
Co-localization of Resistance Genes: The genes conferring resistance to QACs are often located on mobile genetic elements like plasmids and integrons, alongside genes for antibiotic resistance.[3][4][5] This physical linkage means that the use of QACs can select for bacteria that are also resistant to multiple antibiotics, even in the absence of antibiotic pressure.[3][4][5]
Below is a diagram illustrating the key signaling pathways and mechanisms of co-resistance and cross-resistance to QACs and antibiotics.
Mechanisms of Cross- and Co-Resistance.
Experimental Protocols
To address the gap in quantitative data for this compound, the following standardized protocols can be employed.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution
-
Antibiotic stock solution
-
Sterile 96-well microtiter plates
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Prepare Inoculum: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.
-
Prepare Dilutions: Create a two-fold serial dilution of this compound and the chosen antibiotic in separate rows of a 96-well plate containing MHB. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the total volume to 200 µL.
-
Controls: Include a positive control (broth and inoculum, no antimicrobial) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).
Antibiotic Susceptibility Testing by Kirby-Bauer Disk Diffusion
This method assesses the susceptibility of bacteria to specific antibiotics and can indicate cross-resistance if performed on strains pre-exposed to sub-inhibitory concentrations of this compound.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
Antibiotic disks of known concentration
-
Forceps
-
Incubator
-
Ruler or caliper
Procedure:
-
Prepare Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard.
-
Inoculate Plate: Dip a sterile swab into the inoculum and streak it evenly across the entire surface of an MHA plate to create a bacterial lawn.[6][7][8]
-
Apply Antibiotic Disks: Using sterile forceps, place the antibiotic disks onto the agar surface, ensuring they are firmly in contact with the agar.[6][7][8]
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Measure Zones of Inhibition: Measure the diameter of the zone of no growth around each disk in millimeters.
-
Interpret Results: Compare the zone diameters to standardized charts (e.g., from CLSI) to determine if the bacterium is susceptible, intermediate, or resistant to each antibiotic. To test for cross-resistance, this procedure can be performed on bacterial strains that have been serially passaged in the presence of sub-MIC concentrations of this compound.
The following diagram illustrates a general workflow for conducting cross-resistance studies.
Experimental Workflow for Cross-Resistance Study.
Data Presentation
The following tables provide a template for presenting the quantitative data obtained from the experimental protocols.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Selected Antibiotics against Bacterial Strains.
| Bacterial Strain | Antimicrobial Agent | MIC (µg/mL) - Unexposed | MIC (µg/mL) - Exposed to this compound | Fold Change in MIC |
| S. aureus ATCC 29213 | This compound | [Insert Data] | [Insert Data] | [Insert Data] |
| Antibiotic A | [Insert Data] | [Insert Data] | [Insert Data] | |
| Antibiotic B | [Insert Data] | [Insert Data] | [Insert Data] | |
| E. coli ATCC 25922 | This compound | [Insert Data] | [Insert Data] | [Insert Data] |
| Antibiotic C | [Insert Data] | [Insert Data] | [Insert Data] | |
| Antibiotic D | [Insert Data] | [Insert Data] | [Insert Data] |
Table 2: Antibiotic Susceptibility Profiles (Zone of Inhibition in mm) Before and After Exposure to this compound.
| Bacterial Strain | Antibiotic | Zone Diameter (mm) - Unexposed | Interpretation | Zone Diameter (mm) - Exposed to this compound | Interpretation |
| S. aureus ATCC 29213 | Antibiotic A | [Insert Data] | [S/I/R] | [Insert Data] | [S/I/R] |
| Antibiotic B | [Insert Data] | [S/I/R] | [Insert Data] | [S/I/R] | |
| E. coli ATCC 25922 | Antibiotic C | [Insert Data] | [S/I/R] | [Insert Data] | [S/I/R] |
| Antibiotic D | [Insert Data] | [S/I/R] | [Insert Data] | [S/I/R] |
S = Susceptible, I = Intermediate, R = Resistant
Conclusion
While there is a clear mechanistic basis for the potential of cross-resistance between quaternary ammonium compounds and antibiotics, specific experimental data for this compound is lacking in the current body of scientific literature. The overuse of QACs could inadvertently contribute to the selection and spread of antibiotic-resistant bacteria through shared resistance mechanisms like efflux pumps and the co-selection of resistance genes on mobile genetic elements.[1][3][4][5]
Researchers and drug development professionals are encouraged to utilize the provided experimental framework to generate specific data on this compound. Such studies are essential for a comprehensive risk assessment and to inform guidelines for the prudent use of this and other biocides in both clinical and environmental settings. This will ultimately contribute to a more holistic approach to combating the global challenge of antimicrobial resistance.
References
- 1. Quaternary ammonium disinfectants and antiseptics: tolerance, resistance and potential impact on antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Co-occurrence of resistance genes to antibiotics, biocides and metals reveals novel insights into their co-selection potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasmids and co-selection – Antibiotic resistance – ReAct [reactgroup.org]
- 6. asm.org [asm.org]
- 7. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 8. goldbio.com [goldbio.com]
Lapyrium Chloride and Bacterial Biofilm: A Comparative Guide to Quaternary Ammonium Compounds
For Researchers, Scientists, and Drug Development Professionals
While specific experimental data on the efficacy of lapyrium chloride against bacterial biofilm formation is not extensively available in current scientific literature, its structural classification as a quaternary ammonium compound (QAC) allows for a comparative analysis with well-researched molecules in the same class. This guide provides an objective comparison of the anti-biofilm performance of prominent QACs, namely cetylpyridinium chloride (CPC) and benzalkonium chloride (BAC), alongside chlorhexidine (CHX), a widely used antiseptic. This comparison serves as a scientific baseline to infer the potential efficacy of this compound.
Comparative Efficacy of Antimicrobial Agents Against Bacterial Biofilms
The following table summarizes quantitative data from various studies on the efficacy of CPC, BAC, and CHX in reducing or eradicating bacterial biofilms. The data highlights the variability in effectiveness based on the specific microbial strain, the maturity of the biofilm, and the experimental conditions.
| Antimicrobial Agent | Bacterial Strain(s) | Concentration | Exposure Time | Efficacy Metric | Result | Citation |
| Cetylpyridinium Chloride (CPC) | Streptococcus mutans (24h biofilm) | 0.05% | 10 min | Log Reduction (CFU) | ≥ 5 log₁₀ | [1][2] |
| S. mutans (72h biofilm) | 0.1% | 10 min | Log Reduction (CFU) | ≥ 5 log₁₀ | [1][2] | |
| Polymicrobial (S. mutans, A. naeslundii, A. odontolyticus) (72h biofilm) | 0.1% | - | Log Reduction (CFU) | 4-6 log₁₀ | [1][2] | |
| Aggregatibacter actinomycetemcomitans (24h biofilm) | 0.02% | 5 min | Log Reduction (CFU) | 3 log₁₀ (with DspB pretreatment) | [1][2] | |
| Saliva-derived biofilms | 0.075% | - | Biofilm Viability | Significant reduction | [3] | |
| Benzalkonium Chloride (BAC) | Pseudomonas aeruginosa (dairy isolates) | >900 ppm | 60 min | MBEC | Ineffective at recommended concentrations | [4] |
| Staphylococcus aureus, Salmonella Typhimurium, Listeria monocytogenes | 0.2% | 10 min | Log Reduction (CFU) / Biomass Reduction | Up to 3.12 log₁₀ / ~64% | [5][6] | |
| P. aeruginosa, S. aureus, Enterobacter, Acinetobacter | MIC & 2xMIC | - | Biofilm Formation | Inhibited | [7] | |
| Campylobacter spp. | 0.5-32 µg/mL | - | MBIC | Equal to or surpassed MICs for planktonic cells | [8] | |
| Chlorhexidine (CHX) | Multispecies oral biofilm | 0.05% | 64 hours | Log Reduction (CFU) | ~2.56 log₁₀ | [9] |
| Multispecies oral biofilm with enzyme treatment | 0.05% | 64 hours | Log Reduction (CFU) | ~4.07 log₁₀ | [9] | |
| Streptococcus mutans (mature biofilm) | 120 µg/mL | 24 hours | Cell Viability | Almost complete killing effect | [10] | |
| In situ collected biofilms | 0.05% CHX + 0.05% CPC | - | Biofilm Viability | Significant reduction | [11] |
Experimental Protocols
The data presented above is primarily derived from in vitro studies employing common biofilm assessment methodologies. A detailed, representative protocol for the widely used microtiter plate biofilm assay is provided below.
Microtiter Plate Biofilm Formation and Eradication Assay
This method is a standard for quantifying biofilm formation and the efficacy of antimicrobial agents in inhibiting or eradicating biofilms.[12][13][14][15][16]
I. Materials:
-
96-well flat-bottom sterile microtiter plates
-
Bacterial culture in appropriate broth medium (e.g., Tryptic Soy Broth - TSB)
-
Antimicrobial agent stock solutions (e.g., CPC, BAC, CHX)
-
Phosphate-buffered saline (PBS)
-
0.1% Crystal Violet (CV) solution
-
30% Acetic acid or 95% Ethanol
-
Microplate reader
II. Protocol for Biofilm Formation (Inhibition Assay):
-
Bacterial Inoculum Preparation: Grow a bacterial culture overnight in a suitable broth. Dilute the culture to a standardized optical density (e.g., OD₆₀₀ of 0.1) in fresh medium.
-
Plate Preparation: Add 100 µL of the diluted bacterial suspension to each well of a 96-well microtiter plate.
-
Addition of Antimicrobial Agent: Add varying concentrations of the antimicrobial agent (e.g., this compound, CPC, BAC, or CHX) to the wells. Include a positive control (bacteria with no agent) and a negative control (broth only).
-
Incubation: Incubate the plate at an optimal temperature (e.g., 37°C) for a specified period (e.g., 24-48 hours) without agitation to allow for biofilm formation.
-
Washing: Carefully discard the planktonic cells and wash the wells gently with PBS to remove non-adherent bacteria.
-
Staining with Crystal Violet: Add 125 µL of 0.1% CV solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the CV solution and wash the plate multiple times with water until the control wells are colorless.
-
Solubilization of CV: Add 125 µL of 30% acetic acid or 95% ethanol to each well to solubilize the CV bound to the biofilm.
-
Quantification: Measure the absorbance at a specific wavelength (e.g., 550-595 nm) using a microplate reader. The absorbance is proportional to the biofilm biomass.
III. Protocol for Biofilm Eradication Assay:
-
Biofilm Formation: Follow steps 1 and 2 from the inhibition assay and incubate the plate for 24-48 hours to allow for mature biofilm formation.
-
Treatment with Antimicrobial Agent: Discard the planktonic culture and wash the wells with PBS. Add different concentrations of the antimicrobial agent to the wells containing the pre-formed biofilms.
-
Incubation: Incubate for a defined exposure time (e.g., 10 minutes to 24 hours).
-
Washing, Staining, and Quantification: Follow steps 5 through 9 of the inhibition assay to quantify the remaining biofilm.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for quaternary ammonium compounds against bacteria involves the disruption of the cell membrane.[17][18][19] This is followed by leakage of intracellular components, leading to cell death. In the context of biofilms, QACs must also penetrate the extracellular polymeric substance (EPS) matrix to reach the embedded bacteria.
Below is a conceptual diagram illustrating the general mechanism of action of QACs on bacterial biofilms.
Caption: General mechanism of QACs on bacterial biofilms.
References
- 1. Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Antibacterial and anti-biofilm activity of mouthrinses containing cetylpyridinium chloride and sodium fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of antibiofilm effect of benzalkonium chloride, iodophore and sodium hypochlorite against biofilm of Pseudomonas aeruginosa of dairy origin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Effectiveness of Benzalkonium Chloride as an Active Compound on Selected Foodborne Pathogens Biofilm [mdpi.com]
- 7. mlj.goums.ac.ir [mlj.goums.ac.ir]
- 8. The Battle Against Biofilms: A Focus on Novel Antimicrobial Strategies and Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Low Concentrations of Chlorhexidine Inhibit the Formation and Structural Integrity of Enzyme-Treated Multispecies Oral Biofilms [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Efficacy of 0.05% Chlorhexidine and 0.05% Cetylpyridinium Chloride Mouthwash to Eliminate Living Bacteria on In Situ Collected Biofilms: An In Vitro Study [mdpi.com]
- 12. research.sahmri.org.au [research.sahmri.org.au]
- 13. Microtiter plate assays to assess antibiofilm activity against bacteria | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Microbiological Evaluation of Novel Bis-Quaternary Ammonium Compounds: Clinical Strains, Biofilms, and Resistance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
In-vitro cytotoxicity comparison of Lapyrium Chloride and other biocides
A Comparative Guide to the In-Vitro Cytotoxicity of Lapyrium Chloride and Other Biocides
This guide provides an objective comparison of the in-vitro cytotoxic effects of this compound and other common biocides, including Benzalkonium Chloride, Chlorhexidine, and Triclosan. The information is compiled from various scientific studies to assist in the evaluation and selection of appropriate biocides for research and development applications.
Executive Summary
The in-vitro cytotoxicity of biocides is a critical parameter in assessing their safety and potential applications. While extensive data is available for commonly used biocides like Benzalkonium Chloride, Chlorhexidine, and Triclosan, specific quantitative cytotoxic data for this compound is limited in publicly accessible literature. However, based on its structure as a quaternary ammonium compound (QAC) with a pyridinium ring and an ester linkage, its cytotoxic profile can be inferred by comparison with related compounds. This guide summarizes the available quantitative data for the selected biocides and provides a qualitative assessment for this compound.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the in-vitro cytotoxicity of various biocides across different cell lines. It is important to note that cytotoxicity can vary significantly depending on the cell type, exposure time, and the specific assay used.
| Biocide | Cell Line | Assay | Cytotoxicity Metric (e.g., IC50, LD50) | Concentration | Exposure Time | Reference |
| Benzalkonium Chloride | Human respiratory epithelial BEAS-2B cells | Trypan Blue Dye Exclusion | Significant cell death | 0.002% - 0.01% | 2 hours | [1] |
| Normal human epidermal keratinocytes, NB1RGB (fibroblasts), Erythrocytes, JM (lymphoma) | Not specified | LD50 | Generally higher than bis-QACs | Not specified | [2] | |
| Chlorhexidine Digluconate | Smulow-Glickman (S-G) gingival epithelial cell line | Not specified | Midpoint Cytotoxicity | 0.106 mmol/L | 1 hour | [3] |
| Smulow-Glickman (S-G) gingival epithelial cell line | Not specified | Midpoint Cytotoxicity | 0.011 mmol/L | 24 hours | [3] | |
| Human gingival S-G epithelial cells | Not specified | Midpoint Cytotoxicity | 0.0045 mmol/L | 72 hours | [3] | |
| Human fibroblasts | Not specified | Minimal cytotoxicity but suppression of cell division | 0.002% | 1 hour | [4] | |
| RAW264.7 macrophages | Tetrazolium bromide reduction assay | Dose and time-dependent | Not specified | Not specified | [5] | |
| Triclosan | Human gingival S-G epithelial cells | Neutral Red (NR) Assay | NR50 | 0.052 mM | 24 hours | [6] |
| Human gingival GF fibroblasts | Neutral Red (NR) Assay | NR50 | 0.095 mM | 24 hours | [6] | |
| Marine gastropod Haliotis tuberculata hemocytes and gill cells | XTT reduction assay | IC50 | 6 µM | 24 hours | [7] | |
| Cetylpyridinium Chloride (a pyridinium QAC) | MCF-7 (human breast adenocarcinoma) | Not specified | LD50 | 6 µM | 24 hours | |
| MCF-10A (non-tumorigenic breast epithelial) | Not specified | LD50 | 8 µM | 24 hours |
Qualitative Assessment of this compound:
Experimental Protocols
Below are detailed methodologies for common in-vitro cytotoxicity assays mentioned in the referenced studies.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with a medium containing various concentrations of the biocide. A control group with untreated cells is also included.
-
Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the treatment medium is removed, and a fresh medium containing MTT solution is added to each well. The plate is then incubated for a few hours to allow the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO, isopropanol).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.
2. Neutral Red (NR) Uptake Assay
This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the biocide in a 96-well plate.
-
Incubation: The plate is incubated for the desired exposure time.
-
Neutral Red Staining: The treatment medium is replaced with a medium containing Neutral Red. The plate is incubated for a few hours to allow dye uptake.
-
Washing and Extraction: The cells are washed to remove excess dye, and then a destain solution is added to extract the dye from the lysosomes.
-
Absorbance Measurement: The absorbance of the extracted dye is measured using a microplate reader at a wavelength of approximately 540 nm.
3. Trypan Blue Dye Exclusion Assay
This assay distinguishes between viable and non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up.
-
Cell Treatment: Cells are typically grown in a larger format (e.g., 6-well plates or flasks) and treated with the biocide.
-
Cell Harvesting: After treatment, the cells are harvested (e.g., by trypsinization).
-
Staining: A small aliquot of the cell suspension is mixed with an equal volume of trypan blue solution.
-
Cell Counting: The number of viable (unstained) and non-viable (blue-stained) cells is counted using a hemocytometer and a microscope.
-
Viability Calculation: The percentage of viable cells is calculated as (Number of viable cells / Total number of cells) x 100.
Mandatory Visualizations
Experimental Workflow for In-Vitro Cytotoxicity Testing
Caption: General workflow for assessing the in-vitro cytotoxicity of biocides.
Signaling Pathway for QAC-Induced Cell Membrane Damage
Caption: Proposed mechanism of cytotoxicity for Quaternary Ammonium Compounds (QACs).
References
- 1. Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts [mdpi.com]
- 2. Self-Aggregation, Antimicrobial Activity and Cytotoxicity of Ester-Bonded Gemini Quaternary Ammonium Salts: The Role of the Spacer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. Solid-phase synthesis and cytotoxic evaluation of novel pyridinium bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Environmental Impact of Lapyrium Chloride and Other Common Disinfectants
For Immediate Release
[City, State] – [Date] – A comprehensive guide comparing the environmental impact of Lapyrium Chloride with other widely used disinfectants has been published today. This guide, tailored for researchers, scientists, and drug development professionals, provides an objective assessment based on available experimental data, focusing on key environmental indicators such as aquatic toxicity and biodegradability.
This compound, a cationic surfactant, belongs to the class of quaternary ammonium compounds (QACs). While specific environmental data for this compound is limited, this guide utilizes data from a closely related and structurally similar QAC, Cetylpyridinium Chloride (CPC), to provide a representative comparison. This analysis also covers other prevalent disinfectants: Sodium Hypochlorite, Hydrogen Peroxide, Peracetic Acid, and Glutaraldehyde.
Executive Summary
The selection of a disinfectant in research and pharmaceutical settings requires a careful balance between efficacy and environmental safety. This guide reveals that while many disinfectants are effective, their environmental profiles vary significantly. Quaternary ammonium compounds, represented here by Cetylpyridinium Chloride as a surrogate for this compound, exhibit high aquatic toxicity. In contrast, disinfectants like Hydrogen Peroxide and Peracetic Acid demonstrate more favorable environmental profiles due to their rapid degradation into harmless byproducts. Glutaraldehyde and Sodium Hypochlorite present intermediate environmental concerns, with toxicity to aquatic life being a key consideration.
Quantitative Environmental Impact Data
The following tables summarize the available quantitative data on the aquatic toxicity and biodegradability of the selected disinfectants.
Table 1: Acute Aquatic Toxicity Data
| Disinfectant | Test Organism | Endpoint (LC50/EC50) | Result (mg/L) | Reference |
| This compound (as Cetylpyridinium Chloride) | Oncorhynchus mykiss (Rainbow Trout) | 96h LC50 | 0.16 | [1] |
| Daphnia magna (Water Flea) | 48h EC50 | 0.00965 | [1] | |
| Selenastrum capricornutum (Green Algae) | 72h EC50 | 0.0269 | [1] | |
| Sodium Hypochlorite | Salmo gairdneri (Rainbow Trout) | 96h LC50 | 0.06 | [2] |
| Daphnia magna (Water Flea) | 48h EC50 | 0.035 | [3] | |
| Algae | 72h ErC50 | 0.036 | [3] | |
| Hydrogen Peroxide | Pimephales promelas (Fathead Minnow) | 96h LC50 | 16.4 | |
| Daphnia pulex (Water Flea) | 48h EC50 | 2.4 | ||
| Selenastrum capricornutum (Green Algae) | 72h EC50 | 1.38 | ||
| Peracetic Acid | Oncorhynchus mykiss (Rainbow Trout) | 96h LC50 | 11.2 | |
| Daphnia magna (Water Flea) | 48h EC50 | 0.73 | ||
| Pseudokirchneriella subcapitata (Green Algae) | 72h EC50 | 0.18 | ||
| Glutaraldehyde | Oncorhynchus mykiss (Rainbow Trout) | 96h LC50 | 13.4 | |
| Daphnia magna (Water Flea) | 48h EC50 | 14.2 | ||
| Desmodesmus subspicatus (Green Algae) | 72h EC50 | 5.7 |
LC50 (Lethal Concentration 50%): The concentration of a substance that is lethal to 50% of the test organisms. EC50 (Effective Concentration 50%): The concentration of a substance that causes a 50% response (e.g., immobilization of Daphnia, inhibition of algal growth) in the test organisms.
Table 2: Biodegradability Data
| Disinfectant | Test Method | Result | Reference |
| This compound (as Cetylpyridinium Chloride) | OECD 301D | Not readily biodegradable | [1] |
| Sodium Hypochlorite | Not Applicable (Inorganic) | Rapidly degrades by reaction with organic matter | [4] |
| Hydrogen Peroxide | Not Applicable (Inorganic) | Rapidly decomposes to water and oxygen | [5] |
| Peracetic Acid | OECD 301D | Readily biodegradable | |
| Glutaraldehyde | OECD 301A | Readily biodegradable | [6] |
Experimental Protocols
The environmental data presented in this guide are primarily derived from standardized test protocols developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of environmental safety data for chemical substances.
Aquatic Toxicity Testing
1. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test [7][8][9][10][11]
-
Objective: To determine the effects of a substance on the growth of freshwater microalgae or cyanobacteria.
-
Methodology: Exponentially growing cultures of a selected algal species (e.g., Pseudokirchneriella subcapitata) are exposed to a range of concentrations of the test substance in a nutrient-rich medium for 72 hours under continuous illumination and controlled temperature.
-
Endpoint: The inhibition of growth is measured by assessing the algal biomass (e.g., through cell counts or fluorescence) at set time points, typically every 24 hours. The EC50 value is calculated, representing the concentration that causes a 50% reduction in growth rate or yield compared to a control group.
2. OECD 202: Daphnia sp. Acute Immobilisation Test [12][13][14][15][16]
-
Objective: To assess the acute toxicity of a substance to aquatic invertebrates, specifically Daphnia magna.
-
Methodology: Young daphnids (less than 24 hours old) are exposed to a series of concentrations of the test substance for 48 hours. The test is conducted in a static or semi-static system under controlled temperature and light conditions.
-
Endpoint: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation. The EC50 value is the concentration at which 50% of the daphnids are immobilized.
3. OECD 203: Fish, Acute Toxicity Test [17][18][19][20][21]
-
Objective: To determine the acute lethal toxicity of a substance to fish.
-
Methodology: A selected fish species (e.g., Rainbow Trout, Oncorhynchus mykiss, or Zebrafish, Danio rerio) is exposed to a range of concentrations of the test substance for 96 hours. The test can be static, semi-static, or flow-through.
-
Endpoint: Mortalities are recorded at 24, 48, 72, and 96 hours. The LC50 is calculated as the concentration that is lethal to 50% of the test fish.
Biodegradability Testing
1. OECD 301D: Closed Bottle Test [22][23]
-
Objective: To assess the ready biodegradability of a chemical substance in an aerobic aqueous medium.
-
Methodology: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed source (e.g., sewage treatment plant effluent) and kept in a completely filled, stoppered bottle in the dark at a constant temperature for 28 days. The degradation of the test substance is determined by measuring the consumption of dissolved oxygen.
-
Endpoint: The percentage of biodegradation is calculated by comparing the measured biochemical oxygen demand (BOD) with the theoretical oxygen demand (ThOD). A substance is considered "readily biodegradable" if it reaches a biodegradation level of at least 60% within a 10-day window during the 28-day test period.
Visualizing Experimental Workflows and Mechanisms
To further clarify the methodologies and concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for standard OECD aquatic toxicity tests.
Caption: Workflow for the OECD 301D ready biodegradability test.
References
- 1. npic.orst.edu [npic.orst.edu]
- 2. labelsds.com [labelsds.com]
- 3. OECD 301 Ready Biodegradation Test | Aropha Resource Center [resources.aropha.com]
- 4. arkema.com [arkema.com]
- 5. arkema.com [arkema.com]
- 6. Ecotoxicology of glutaraldehyde: review of environmental fate and effects studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]
- 8. fera.co.uk [fera.co.uk]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. eurofins.com.au [eurofins.com.au]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. fera.co.uk [fera.co.uk]
- 14. biotecnologiebt.it [biotecnologiebt.it]
- 15. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]
- 16. eurofins.it [eurofins.it]
- 17. oecd.org [oecd.org]
- 18. fera.co.uk [fera.co.uk]
- 19. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 20. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 21. eurofins.com.au [eurofins.com.au]
- 22. OECD 301D: Closed Bottle Ready Biodegradability Test - Aropha [aropha.com]
- 23. OECD 301D - Biodegradation Closed Bottle Test - Situ Biosciences [situbiosciences.com]
A Comparative Guide to the Quantitative Analysis of Lapyrium Chloride in Experimental Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of quantitative analysis methods for Lapyrium Chloride, a cationic surfactant and quaternary ammonium compound (QAC), with common alternatives. It includes detailed experimental protocols, comparative performance data, and visualizations to aid in the selection of appropriate analytical techniques and antimicrobial agents for research and development applications.
Executive Summary
This compound is a widely used biocide and antistatic agent.[1] Its quantitative analysis is crucial for quality control, formulation development, and efficacy studies. This guide details two primary methods for its quantification: potentiometric titration and High-Performance Liquid Chromatography (HPLC). Furthermore, it compares the antimicrobial efficacy of this compound with other prominent QACs, namely Benzalkonium Chloride (BAC) and Cetylpyridinium Chloride (CPC), presenting their Minimum Inhibitory Concentrations (MICs) against various microorganisms.
Quantitative Analysis Methods
The accurate quantification of this compound in experimental solutions can be achieved through several analytical techniques. Potentiometric titration offers a robust and cost-effective method, while HPLC provides higher sensitivity and specificity.
Potentiometric Titration
Potentiometric titration is a standard method for the assay of cationic surfactants. It involves titrating the cationic this compound with an anionic surfactant standard, such as sodium lauryl sulfate. The endpoint is detected by a surfactant-specific ion-selective electrode (ISE), which measures the change in potential as the titrant forms a precipitate with the analyte.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful chromatographic technique for the separation and quantification of this compound and other QACs. Reversed-phase HPLC with a C8 or C18 column is typically employed, coupled with a UV or a mass spectrometry (MS) detector for high sensitivity and selective detection.[2][3]
Comparative Performance of this compound and Alternatives
This compound belongs to the family of quaternary ammonium compounds, which are known for their broad-spectrum antimicrobial activity.[4][5] Understanding its efficacy in comparison to other QACs is essential for selecting the most suitable compound for a specific application.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Quaternary Ammonium Compounds
| Microorganism | This compound | Benzalkonium Chloride (BAC) | Cetylpyridinium Chloride (CPC) |
| Staphylococcus aureus | Data not available | 0.5 - 16[6] | 1 - 32 |
| Escherichia coli | Data not available | 4 - 128[6] | 4 - 64 |
| Pseudomonas aeruginosa | Data not available | 16 - 512[6] | 8 - 128 |
| Candida albicans | Data not available | 1 - 64[6] | 0.5 - 32 |
Note: MIC values can vary depending on the specific strain and the testing methodology used. The data presented is a range compiled from various sources. Direct comparative studies involving this compound are limited.
Experimental Protocols
Quantitative Analysis of this compound by Potentiometric Titration
Objective: To determine the concentration of this compound in an aqueous solution.
Materials:
-
Automatic Potentiometric Titrator
-
Surfactant Ion-Selective Electrode (ISE)
-
Reference Electrode
-
Standardized 0.01 M Sodium Lauryl Sulfate (SLS) solution
-
This compound sample solution
-
pH meter
-
Buffer solutions (pH 4 and 7)
-
Magnetic stirrer and stir bars
-
Beakers and volumetric flasks
Procedure:
-
Instrument Setup: Calibrate the pH meter and the titrator according to the manufacturer's instructions. Connect the surfactant ISE and the reference electrode to the titrator.
-
Sample Preparation: Accurately pipette a known volume of the this compound solution into a beaker. Dilute with deionized water to ensure the electrode is properly immersed.
-
Titration: Place the beaker on the magnetic stirrer and immerse the electrodes and the titrator burette tip into the solution. Start the titration with the standardized SLS solution under constant stirring.
-
Endpoint Determination: The titrator will automatically detect the endpoint, which is the point of maximum inflection in the potential curve.
-
Calculation: The concentration of this compound is calculated based on the volume of SLS solution consumed at the endpoint and the stoichiometry of the reaction.
Quantitative Analysis of this compound by HPLC-UV
Objective: To determine the concentration of this compound in a solution with high sensitivity and specificity.
Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable mobile phase modifier
-
Syringe filters (0.45 µm)
-
Autosampler vials
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, typically a gradient of acetonitrile and water with a small amount of an acidifier like formic acid to improve peak shape. Degas the mobile phase before use.
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Sample Preparation: Filter the sample solution through a 0.45 µm syringe filter into an autosampler vial.
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 30 °C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength (determined by the UV spectrum of this compound).
-
Program the gradient elution profile.
-
-
Analysis: Inject the standard solutions to create a calibration curve. Then, inject the sample solution.
-
Quantification: Identify the this compound peak in the chromatogram based on its retention time. The concentration in the sample is determined by comparing its peak area to the calibration curve.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Microorganism culture (e.g., S. aureus, E. coli)
-
Sterile 96-well microtiter plates
-
Sterile culture broth (e.g., Mueller-Hinton Broth)
-
Antimicrobial stock solution (this compound or alternative)
-
Incubator
-
Micropipettes and sterile tips
Procedure:
-
Serial Dilution: Prepare serial two-fold dilutions of the antimicrobial agent in the culture broth across the wells of the microtiter plate.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism. Include a positive control well (microorganism without antimicrobial) and a negative control well (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.
-
Observation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.
Visualizations
References
- 1. Potentiometric titration [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Quaternary Ammonium Compound Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of benzalkonium chloride, benzethonium chloride and chloroxylenol on bacterial antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
